3,5-Dichlorobenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-5-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRKAMKGYNFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954554 | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3290-06-0 | |
| Record name | 3,5-Dichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3-dichloro-5-(chloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C076I19EQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₃, is a significant chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, characterized by a dichlorinated benzene ring attached to a chloromethyl group, impart specific reactivity that makes it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [1] |
| Molecular Weight | 195.47 g/mol | [1] |
| CAS Number | 3290-06-0 | [1] |
| Appearance | Colorless crystallizing solid | |
| Melting Point | 36 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [1] |
| InChI | InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [1] |
| InChIKey | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCl |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Alcohol | Soluble | |
| Methanol | Information not available | |
| Ethanol | Information not available | |
| Acetone | Information not available | |
| Tetrahydrofuran (THF) | Information not available |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, the spectrum of the related 3,5-dichlorobenzoyl chloride shows characteristic peaks.[4] Key expected absorptions for this compound would include C-H stretching from the aromatic ring and the CH₂ group, C=C stretching from the aromatic ring, and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 194, corresponding to the nominal molecular weight. The fragmentation pattern would likely involve the loss of a chlorine atom or the chloromethyl group.[5][6] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[7]
| Ion | m/z (relative abundance) |
| [M]⁺ | 194 (base peak) |
| [M-Cl]⁺ | 159 |
| [C₆H₃Cl₂]⁺ | 145 |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the successful synthesis and utilization of this compound in a research setting.
Synthesis of this compound from 3,5-Dichlorobenzyl Alcohol
This protocol describes the synthesis of this compound from its corresponding alcohol using thionyl chloride.[8]
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzyl alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Add a catalytic amount of DMF to the solution.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. An exothermic reaction with the evolution of HCl and SO₂ gas will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of this compound
Caption: Synthesis of this compound.
Nucleophilic Substitution Reaction: Synthesis of an Azide Derivative
Benzyl chlorides are susceptible to nucleophilic substitution reactions. The following is a general protocol for the synthesis of an azide derivative, a versatile intermediate for "click chemistry".[9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to approximately 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product.
-
Purify the product by column chromatography on silica gel if necessary.
Nucleophilic Substitution of this compound
Caption: Nucleophilic Substitution Reaction.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The dichlorobenzyl moiety can be found in compounds with a range of therapeutic applications.
Antiviral Agents
Research has been conducted on 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug GCA-186.[10] The rationale behind replacing the methyl groups in GCA-186 with chloro-atoms was to prevent metabolism at those positions.[10] Although the resulting chloro derivatives showed reduced activity against HIV-1 compared to their methyl counterparts, this line of research highlights the use of the 3,5-dichlorobenzyl scaffold in the design of novel antiviral agents.[10]
Antifungal Agents
A series of 3,5-dichlorobenzyl ester derivatives have been synthesized and evaluated for their antifungal activity.[11] Starting from the highly active fragment, 3,5-dichlorobenzyl alcohol, various ester compounds were prepared.[11] Notably, certain derivatives exhibited significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, comparable to the commercial fungicide boscalid.[11] This demonstrates the potential of the 3,5-dichlorobenzyl group in the development of new antifungal agents.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
GHS Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a versatile chemical intermediate with a distinct set of physical and chemical properties that make it a valuable tool in organic synthesis. Its reactivity, particularly in nucleophilic substitution reactions, allows for its incorporation into a wide range of molecular scaffolds. While its direct involvement in specific signaling pathways is not extensively documented, its role as a building block in the synthesis of potential antiviral and antifungal agents underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding of the core chemical properties and applications of this compound to aid in its safe and effective use in a laboratory setting.
References
- 1. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 3,5-Dichlorobenzoyl chloride(2905-62-6) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemconnections.org [chemconnections.org]
- 8. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Dichlorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dichlorobenzyl chloride (C₇H₅Cl₃), a substituted aromatic hydrocarbon, serves as a key intermediate in the synthesis of various chemical entities. Its structural integrity is paramount for its application in agrochemicals and pharmaceuticals. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, offering a foundational dataset for its characterization. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.
It is important to note that while mass spectrometry data is available from established databases, comprehensive, experimentally verified public data for NMR, IR, and UV-Vis spectroscopy for this specific compound is limited. The corresponding data presented herein is therefore predicted based on established spectroscopic principles and data from analogous compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (Electron Ionization)
The mass spectrum of this compound is characterized by a molecular ion peak cluster typical for a molecule containing three chlorine atoms. The fragmentation pattern is dominated by the loss of a benzylic chlorine, leading to a stable dichlorotropylium or related cation.
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 194/196/198 | Low | [C₇H₅³⁵Cl₂³⁷Cl]⁺ | Molecular ion cluster (M⁺). The isotopic pattern for three chlorines (approx. 9:6:1 ratio) would confirm this. |
| 159/161 | High | [C₇H₅Cl₂]⁺ | Fragment resulting from the loss of the chloromethyl radical (•CH₂Cl) or initial loss of Cl• followed by rearrangement. This is often the base peak.[1] |
| 124 | Moderate | [C₆H₃Cl]⁺ | Loss of HCl from the [C₇H₅Cl₂]⁺ fragment. |
| 89 | Moderate | [C₇H₅]⁺ | Loss of two chlorine atoms from the [C₇H₅Cl₂]⁺ fragment. |
Data derived from NIST GC-MS data available on PubChem.[1]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show two signals corresponding to the aromatic protons and the benzylic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integral | Proposed Assignment |
| ~ 7.3 - 7.4 | Triplet (t) | 1H | H-4 (proton para to the CH₂Cl group) |
| ~ 7.2 - 7.3 | Doublet (d) | 2H | H-2, H-6 (protons ortho to the CH₂Cl group) |
| ~ 4.5 - 4.6 | Singlet (s) | 2H | -CH₂Cl (Benzylic protons) |
Predictions are based on standard chemical shift values for substituted benzenes. The solvent is assumed to be CDCl₃.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to exhibit four distinct signals for the four unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Proposed Assignment |
| ~ 139 - 141 | C-1 (Carbon attached to CH₂Cl) |
| ~ 135 - 136 | C-3, C-5 (Carbons attached to Cl) |
| ~ 129 - 130 | C-4 (Carbon para to CH₂Cl) |
| ~ 127 - 128 | C-2, C-6 (Carbons ortho to CH₂Cl) |
| ~ 44 - 46 | -CH₂Cl (Benzylic carbon) |
Predictions are based on established substituent effects on aromatic carbon chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the aromatic ring and the alkyl halide functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980 - 2880 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |
| 1600 - 1580 | Medium | Aromatic C=C Stretch |
| 1470 - 1450 | Medium | Aromatic C=C Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |
| 800 - 600 | Strong | C-Cl Stretch |
Predicted values are based on standard IR correlation tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
For substituted benzenes, electronic transitions give rise to absorption in the UV region.
| λₘₐₓ (nm) | Solvent | Transition |
| ~ 265 - 275 | Ethanol or Hexane | π → π* (Benzene B-band) |
| ~ 210 - 220 | Ethanol or Hexane | π → π* (Benzene E-band) |
Predicted values based on the benzene chromophore with chloro- and chloromethyl- substituents.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.
Mass Spectrometry (MS)
-
Technique: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The solution should be clear and free of particulate matter.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the resulting spectrum with library databases (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition (Typical):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 (or more, as ¹³C has low natural abundance).
-
-
Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and determine chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy, using either a thin film or Attenuated Total Reflectance (ATR) method.
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane). Place a drop of this solution onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition (Typical):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty accessory (salt plate or ATR crystal) must be collected first and automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule by comparing their wavenumbers to correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Technique: UV-Vis Absorption Spectroscopy.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The solution must be clear and homogenous.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition (Typical):
-
Wavelength Range: 200-400 nm.
-
Blank: Use a cuvette filled with the same solvent used to dissolve the sample as the reference/blank.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
-
-
Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a pure organic compound.
Caption: Logical workflow for spectroscopic identification of an organic compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dichlorobenzyl chloride. Due to the limited availability of public experimental spectral data, this guide is based on established spectroscopic principles and chemical shift predictions. It serves as a valuable resource for the identification and characterization of this compound in various research and development settings.
Chemical Structure and Atom Numbering
The structure of this compound, with IUPAC name 1,3-dichloro-5-(chloromethyl)benzene, is fundamental to understanding its NMR spectra. The symmetry of the molecule is a key determinant of the number and type of signals observed.
Figure 1. Chemical structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to be simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent, as are the two chlorine atoms at positions 3 and 5.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.30 | Doublet (d) | 2H | ~1.8 |
| H-4 | 7.28 | Triplet (t) | 1H | ~1.8 |
| -CH₂Cl | 4.55 | Singlet (s) | 2H | N/A |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is also simplified by the molecular symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 139.5 |
| C2, C6 | 128.0 |
| C3, C5 | 135.0 |
| C4 | 126.5 |
| -CH₂Cl | 45.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocol
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic compounds like this compound.
Figure 2. General workflow for NMR data acquisition and processing.
Detailed Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shifts (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the TMS signal. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
Interpretation of Spectra
¹H NMR Spectrum
-
Aromatic Region (δ 7.28-7.30): The aromatic region is expected to show two signals. The two equivalent protons at positions 2 and 6 would appear as a doublet due to coupling with the proton at position 4. The single proton at position 4 would appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The small coupling constant (J ≈ 1.8 Hz) is characteristic of meta-coupling in a benzene ring.
-
Aliphatic Region (δ 4.55): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.
¹³C NMR Spectrum
-
Aromatic Region (δ 126.5-139.5): Due to the symmetry of the molecule, four distinct signals are expected in the aromatic region. The two carbons bonded to chlorine (C3 and C5) are equivalent and will have a downfield chemical shift due to the electronegativity of chlorine. The two carbons ortho to the chloromethyl group (C2 and C6) are also equivalent. The carbon attached to the chloromethyl group (C1) and the carbon at position 4 will each give a distinct signal.
-
Aliphatic Region (δ 45.0): The carbon of the chloromethyl group (-CH₂Cl) is expected to appear at a characteristic upfield chemical shift.
Logical Relationship of Spectral Features
The interpretation of the NMR spectra relies on the logical connection between the molecular structure and the observed (or in this case, predicted) signals.
Figure 3. Logical relationship between molecular structure and NMR spectral features.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. While based on predictions, the presented data and interpretations offer a robust framework for scientists working with this compound. Experimental verification is recommended for precise characterization.
Spectroscopic Analysis of 3,5-Dichlorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3,5-Dichlorobenzyl chloride using mass spectrometry and infrared (IR) spectroscopy. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.
Mass Spectrometry Data
Mass spectrometry of this compound reveals critical information about its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [1] |
| Molecular Weight | 195.47 g/mol | [1] |
| Monoisotopic Mass | 193.945683 Da | [1] |
| Major m/z Peaks | 159, 161, 63 | [1] |
The mass spectrum is characterized by a prominent isotopic cluster for chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), fragments containing chlorine atoms will exhibit a distinctive M+2 peak.
Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is proposed to follow the pathway outlined below. The presence of the aromatic ring and the benzylic chloride moiety dictates the fragmentation behavior. The most abundant ions observed at m/z 159 and 161 correspond to the dichlorotropylium ion, which is a common and stable fragment for benzyl halides. The peak at m/z 63 is likely a smaller fragment resulting from further ring cleavage.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information regarding the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the aromatic ring and the chloromethyl group.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1270-1200 | C-H in-plane bend | Aromatic |
| ~800-600 | C-Cl stretch | Aryl Halide |
| ~750-650 | C-Cl stretch | Alkyl Halide |
| ~1250 | CH₂ wag | -CH₂Cl |
| ~1430 | CH₂ scissors | -CH₂Cl |
| ~2960, 2870 | C-H stretch | -CH₂Cl |
Experimental Protocols
The following are detailed methodologies for the acquisition of mass spectrometry and IR spectroscopy data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of semi-volatile chlorinated aromatic compounds like this compound.
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
-
For trace analysis, a dilution series should be prepared to establish a calibration curve.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak to confirm the molecular ion and characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
-
Data Acquisition:
-
Ensure firm and even contact between the sample and the ATR crystal using the pressure clamp.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be in absorbance or transmittance units.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation:
-
FTIR spectrometer.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Collect a background spectrum (usually of the empty sample compartment).
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
Visualizations
The following diagrams illustrate the proposed mass spectrum fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Physical properties of 3,5-Dichlorobenzyl chloride (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzyl Chloride
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. The guide includes detailed experimental protocols for the determination of these properties and a visualization of a common synthetic pathway.
Physical Properties of this compound
This compound is a solid at room temperature. Its key physical properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Melting Point | 36 °C | Standard Pressure |
| Boiling Point | 115-123 °C | 10 Torr |
Experimental Protocols for Property Determination
Accurate determination of physical properties such as melting and boiling points is crucial for the identification and purity assessment of a chemical compound. The following sections detail the standard methodologies for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Heating bath fluid (if using Thiele tube, e.g., silicone oil)
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus, adjacent to the thermometer.
-
Thiele Tube: The capillary tube is attached to the thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath fluid within the Thiele tube.
-
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.
Boiling Point Determination at Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, determination at a reduced pressure (vacuum) is necessary.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., silicone oil bath)
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the fusion tube. In the case of this compound, the solid sample would first be gently melted.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end downwards.
-
Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath. The entire system is connected to a vacuum line with a manometer to monitor the pressure.
-
Heating Under Vacuum:
-
The system is evacuated to the desired pressure (e.g., 10 Torr).
-
The heating bath is heated gently. As the temperature rises, air trapped in the inverted capillary tube will be expelled, seen as a slow stream of bubbles.
-
As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
-
Temperature Reading:
-
The heating is discontinued when a steady stream of bubbles is observed.
-
As the apparatus cools, the bubbling will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.
-
The temperature at this exact moment is recorded as the boiling point of the liquid at that specific pressure.
-
Synthesis Workflow
This compound is commonly synthesized via the free-radical chlorination of 3,5-dichlorotoluene. The following diagram illustrates the general workflow for this chemical transformation.
Caption: General workflow for the synthesis of this compound.
Molecular structure and weight of 3,5-Dichlorobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to 3,5-Dichlorobenzyl chloride.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1,3-dichloro-5-(chloromethyl)benzene, is an organic compound that serves as a key intermediate in various chemical syntheses.[1] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a chloromethyl group at position 1.
Molecular and Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₃ | [1][2] |
| Molecular Weight | 195.5 g/mol (195.47 g/mol ) | [1][2] |
| Monoisotopic Mass | 193.945683 Da | [1] |
| CAS Number | 3290-06-0 | [2] |
| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [1] |
| Synonyms | 1-Chloromethyl-3,5-dichlorobenzene | [1] |
| Melting Point | 36 °C | [3] |
| InChI Key | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [4] |
| SMILES | ClCc1cc(Cl)cc(Cl)c1 | [3] |
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reaction of this compound are crucial for its application in research and development.
2.1. Synthesis of this compound
A documented method for the preparation of this compound involves a two-step process starting from 3,5-dichlorobenzoic acid.[5]
Step 1: Reduction of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzyl Alcohol
-
Add a reducing agent (e.g., KBH₄) and anhydrous zinc chloride to a reaction vessel.
-
After vacuum replacement with nitrogen, slowly add tetrahydrofuran (THF) while stirring.
-
A solution of 3,5-dichlorobenzoic acid in anhydrous THF is then added dropwise to the reaction mixture.
-
Maintain the reaction under reflux.
-
After the reaction is complete, add ethyl acetate.
-
The resulting product is filtered, washed, and dried to yield 3,5-dichlorobenzyl alcohol.[5]
Step 2: Chlorination of 3,5-Dichlorobenzyl Alcohol
-
Add 3,5-dichlorobenzyl alcohol and N,N-dimethylformamide (DMF) to a dry reaction flask equipped with a tail gas absorption device.
-
While stirring, add thionyl chloride (SOCl₂) dropwise. A significant amount of HCl gas will be emitted.
-
After the gas evolution subsides, heat the mixture to reflux (110 °C - 150 °C) for 1 hour.
-
Cool the reaction mixture and pour it into ice water with stirring, which will cause the product to precipitate as a light-yellow solid.
-
Filter the solid, wash it with water, and dry it to obtain the crude product.
-
Recrystallize the crude product from a mixed solvent of absolute ethanol and n-hexane (e.g., 5:1 ratio) to obtain pure, white crystals of this compound.[5]
The following diagram outlines the workflow for this synthesis protocol.
2.2. Formation and Reaction of 3,5-Dichlorobenzylmagnesium Chloride (Grignard Reagent)
This compound can be used to form a Grignard reagent, which is a potent nucleophile in organic synthesis. The presence of two electron-withdrawing chlorine atoms on the benzene ring influences its reactivity.[6]
Protocol: Synthesis and Reaction with an Aldehyde
-
Grignard Reagent Formation:
-
Ensure all glassware is rigorously dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
A solution of this compound in the anhydrous solvent is added dropwise from the dropping funnel. Initiation of the reaction may be necessary (e.g., using a small iodine crystal).
-
Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.[6]
-
-
Reaction with Aldehyde:
-
Cool the solution of the Grignard reagent in an ice bath.
-
A solution of the desired aldehyde in the same anhydrous solvent is added dropwise.
-
After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, dried with an anhydrous salt like sodium sulfate, and the solvent is removed to yield the secondary alcohol product.[6]
-
The logical relationship for this reaction pathway is depicted below.
References
- 1. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. PubChemLite - this compound (C7H5Cl3) [pubchemlite.lcsb.uni.lu]
- 5. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Dichlorobenzyl chloride, a key chemical intermediate. Understanding these properties is crucial for its effective handling, storage, and application in organic synthesis and drug development.
Chemical and Physical Properties
This compound is a colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃ | [2][3] |
| Molecular Weight | 195.47 g/mol | [3] |
| CAS Number | 3290-06-0 | [3] |
| Appearance | Colorless crystalline solid | [1] |
| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media. Based on available data and the general behavior of substituted benzyl chlorides, a qualitative solubility profile can be established.
| Solvent | Solubility | Rationale and References |
| Water | Insoluble | As a non-polar organic molecule, it exhibits poor solubility in polar solvents like water. One source explicitly states it is insoluble in water.[1] Benzyl chloride itself is only slightly soluble in water.[4] |
| Alcohols (e.g., Ethanol) | Soluble | It is reported to be soluble in alcohol.[1] Benzyl chloride is freely soluble in ethyl alcohol.[5] |
| Ethers (e.g., Diethyl ether) | Soluble | Benzyl chloride is freely soluble in diethyl ether.[5] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Benzyl chloride is freely soluble in chloroform.[5] Given its structure, high solubility is expected. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | Similar non-polar characteristics suggest good solubility. |
| Polar Aprotic Solvents (e.g., Acetone, DMF) | Soluble | Benzyl chloride is freely soluble in acetone.[5] |
Stability and Reactivity
This compound is a reactive compound, and its stability is influenced by environmental conditions such as temperature, pH, and light.
Thermal Stability
pH and Hydrolytic Stability
Benzyl chlorides are susceptible to hydrolysis, a reaction that yields the corresponding benzyl alcohol and hydrochloric acid.[6] The rate of this reaction is influenced by the pH of the medium and the substituents on the aromatic ring.
-
Neutral and Acidic Conditions: Hydrolysis can occur, and the presence of electron-withdrawing groups like chlorine on the benzene ring can affect the reaction mechanism and rate. The solvolysis of substituted benzyl chlorides has been studied, indicating that these compounds react in aqueous solutions.[7]
-
Basic Conditions: In the presence of strong bases, the hydrolysis to 3,5-dichlorobenzyl alcohol is expected to be accelerated. Benzyl chloride reacts with aqueous sodium hydroxide.[6]
Photostability
Exposure to light can promote the formation of free radicals and lead to decomposition or unwanted side reactions. Therefore, it is advisable to store this compound in amber-colored containers or in the dark.
Reactivity with Other Reagents
This compound is a versatile reagent in organic synthesis due to the reactivity of the benzylic chloride.
-
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and cyanides.
-
Friedel-Crafts Alkylation: It can act as an alkylating agent in the presence of a Lewis acid catalyst.
Experimental Protocols
The following are detailed methodologies for determining the solubility and assessing the stability of this compound.
Protocol for Determining Qualitative Solubility
This protocol provides a general procedure for assessing the solubility of a compound in various solvents.[8][9]
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, toluene, acetone)
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble."
Protocol for Assessing Chemical Stability in Aqueous Buffers
This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values.[10][11]
Materials:
-
This compound
-
Aqueous buffer solutions (e.g., pH 4, pH 7, pH 9)
-
Acetonitrile or other suitable organic solvent
-
HPLC or UPLC system with a suitable column and detector (e.g., UV)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, dilute the stock solution with each of the buffer solutions to a final concentration of approximately 10-20 µg/mL. The final solution should contain a small percentage of the organic solvent to ensure initial solubility.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the parent compound.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
-
Monitor the decrease in the peak area of this compound over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. While specific quantitative data is limited in publicly available literature, the provided information, based on its chemical structure and the behavior of analogous compounds, offers a solid foundation for its safe and effective use in a research and development setting. The experimental protocols outlined will enable researchers to generate specific data tailored to their experimental conditions.
References
- 1. This compound | 3290-06-0 | FD44973 [biosynth.com]
- 2. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
3,5-Dichlorobenzyl Chloride: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride is a pivotal precursor in organic synthesis, serving as a versatile building block for the introduction of the 3,5-dichlorobenzyl moiety into a wide array of molecular scaffolds. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where the presence of the dichlorinated phenyl ring can significantly influence a molecule's biological activity, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on key reaction classes, detailed experimental protocols, and quantitative data to support synthetic planning and execution.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid. The benzylic chloride imparts significant reactivity towards nucleophilic substitution, making it an excellent electrophile for a variety of transformations. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can subtly influence the reactivity of the benzylic carbon, a factor that can be leveraged for selective transformations.
Key Synthetic Applications
The primary utility of this compound lies in its reactions with a diverse range of nucleophiles. This guide will focus on four principal classes of reactions: Grignard reagent formation and subsequent additions, Williamson ether synthesis, cyanation reactions, and reactions with nitrogen and sulfur nucleophiles.
Grignard Reagent Formation and Nucleophilic Addition
The preparation of 3,5-dichlorobenzylmagnesium chloride, a Grignard reagent, is a cornerstone of its application. This organometallic intermediate serves as a potent carbon nucleophile for the formation of new carbon-carbon bonds, most notably through addition to carbonyl compounds.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride and Reaction with an Aldehyde
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.
-
The mixture is stirred and may be gently heated to maintain a steady reflux until the magnesium is consumed. The resulting dark grey or brownish solution is the Grignard reagent.
-
-
Reaction with Aldehyde:
-
The solution of the Grignard reagent is cooled in an ice bath.
-
A solution of the aldehyde in the same anhydrous solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification is typically achieved by column chromatography or recrystallization.
-
Quantitative Data: Grignard Reaction
| Reagent/Catalyst | Electrophile | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| 3,5-Dichlorobenzylmagnesium chloride | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | ~61% (analogous reaction) | 1.17 | High reactivity, well-established | Moisture sensitive, requires inert atmosphere, potential for Wurtz coupling side products |
Workflow for Grignard Reagent Formation and Reaction
Workflow for Grignard Reaction
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. This compound is an excellent substrate for this reaction.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Ethyl Ether
Materials:
-
This compound
-
Sodium ethoxide (can be prepared in situ from sodium and ethanol)
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound is added to the solution.
-
-
Reaction:
-
The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ether.
-
Purification by column chromatography on silica gel provides the pure 3,5-dichlorobenzyl ethyl ether.
-
Quantitative Data: Williamson Ether Synthesis
| Nucleophile | Product | Yield (%) | Reaction Conditions |
| Sodium ethoxide | 3,5-Dichlorobenzyl ethyl ether | Data not available for specific substrate, but generally high for primary benzyl halides. | Reflux in ethanol |
Workflow for Williamson Ether Synthesis
Williamson Ether Synthesis Workflow
Synthesis of Nitriles
The displacement of the chloride with a cyanide anion is a straightforward method to introduce a nitrile group, which is a versatile functional group that can be further transformed into carboxylic acids, amines, or amides.
Experimental Protocol: Synthesis of (3,5-Dichlorophenyl)acetonitrile
Materials:
-
This compound
-
Potassium cyanide or Sodium cyanide
-
Dimethylformamide (DMF) or Ethanol/Water
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
A solution of this compound in DMF is prepared in a round-bottom flask.
-
Potassium cyanide is added to the solution.
-
-
Reaction:
-
The reaction mixture is heated (e.g., to 60-62°C) and stirred for several hours. The reaction progress is monitored by TLC.
-
-
Work-up:
-
The reaction mixture is cooled and poured into water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Quantitative Data: Cyanation Reaction
| Reagent | Solvent | Product | Yield (%) | Reaction Conditions |
| Potassium cyanide | Methanol | (3,5-Dichlorophenyl)acetonitrile | High (based on analogous reactions) | 60-62°C, 12 h |
Workflow for Cyanation Reaction
Cyanation Reaction Workflow
Alkylation of Nitrogen and Sulfur Nucleophiles
This compound readily alkylates a variety of nitrogen and sulfur nucleophiles, providing access to the corresponding amines, amides, and thioethers. These reactions are fundamental in the synthesis of biologically active compounds.
Experimental Protocol: N-Alkylation of Morpholine
Materials:
-
This compound
-
Morpholine
-
Triethylamine or Potassium carbonate
-
Dichloromethane or Acetonitrile
Procedure:
-
Reaction Setup:
-
To a solution of morpholine and a base (e.g., triethylamine) in dichloromethane, this compound is added dropwise at 0°C.
-
-
Reaction:
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
-
Work-up:
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Experimental Protocol: Synthesis of S-(3,5-Dichlorobenzyl) Thioacetate
Materials:
-
This compound
-
Potassium thioacetate
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
Potassium thioacetate is dissolved in DMF in a round-bottom flask.
-
This compound is added to the solution.
-
-
Reaction:
-
The mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up:
-
The reaction is quenched with brine and extracted with hexanes.
-
The combined organic layers are dried and concentrated to yield the crude thioacetate, which can be further purified if necessary.
-
Quantitative Data: N- and S-Alkylation Reactions
| Nucleophile | Product | Yield (%) | Reaction Conditions |
| Morpholine | N-(3,5-Dichlorobenzyl)morpholine | Data not available for specific substrate, but generally high. | 0°C to RT, with base |
| Potassium thioacetate | S-(3,5-Dichlorobenzyl) thioacetate | Data not available for specific substrate, but generally high. | RT, DMF, 1-2 h |
Workflow for N- and S-Alkylation
N- and S-Alkylation Workflows
Applications in Drug Development and Agrochemicals
The 3,5-dichlorobenzyl motif is a common feature in a number of biologically active molecules. For example, derivatives of 3,5-dichlorobenzyl alcohol have been investigated as potent antifungal agents. Specifically, certain 3,5-dichlorobenzyl esters have shown remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to commercial fungicides.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organic compounds. Its reactivity as an electrophile in nucleophilic substitution reactions allows for the efficient introduction of the 3,5-dichlorobenzyl group, a key structural element in many biologically active molecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and agrochemical development to effectively utilize this important building block in their synthetic endeavors.
References
Reactivity of 3,5-Dichlorobenzyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3,5-dichlorobenzyl chloride, a key intermediate in the synthesis of various biologically active molecules. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the reactivity of the benzylic chloride, making it a subject of interest for researchers in organic synthesis and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and reactions, and presents visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a range of compounds, including fungicides and potential antiviral agents. The reactivity of the benzylic chloride is modulated by the electronic effects of the two chlorine substituents on the aromatic ring. This guide explores the nuances of its reactivity, focusing on nucleophilic substitution reactions, and provides practical information for its application in a laboratory setting.
Chemical Properties and Reactivity Profile
The reactivity of this compound is primarily dictated by the stability of the carbocation intermediate formed upon cleavage of the carbon-chlorine bond. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect, which destabilizes the benzylic carbocation. This destabilization, in turn, influences the rate and mechanism of nucleophilic substitution reactions.
Solvolysis
Solvolysis, the reaction of a substrate with the solvent, provides a quantitative measure of the reactivity of benzylic halides. The solvolysis of this compound in 80% aqueous acetone proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s-1) |
| This compound | 80% Acetone/Water | 25 | 1.1 x 10-5 |
Table 1: First-order rate constant for the solvolysis of this compound.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The reaction generally proceeds via an SN2 mechanism, although the potential for an SN1-like pathway exists, particularly with weaker nucleophiles or in polar, ionizing solvents.
Common Nucleophilic Substitution Reactions:
-
Cyanation: Reaction with cyanide salts, such as sodium or potassium cyanide, yields 3,5-dichlorobenzyl cyanide, a precursor for pharmaceuticals and other fine chemicals.
-
Azide Formation: Substitution with sodium azide produces 3,5-dichlorobenzyl azide, a versatile intermediate for the introduction of nitrogen-containing functional groups.
-
Etherification (Williamson Ether Synthesis): Reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding ethers.
-
Amination: Reaction with amines leads to the formation of substituted benzylamines.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 3,5-dichlorobenzyl alcohol.
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Thionyl chloride (SOCl2)
-
Dimethylformamide (DMF, catalytic amount)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dichlorobenzyl alcohol in anhydrous diethyl ether, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding it to ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by vacuum distillation or recrystallization.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Williamson Ether Synthesis: Preparation of 3,5-Dichlorobenzyl Ethyl Ether
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add a solution of this compound in anhydrous diethyl ether dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 3,5-dichlorobenzyl ethyl ether.
Cyanation: Synthesis of 3,5-Dichlorobenzyl Cyanide
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DMSO.
-
Add sodium cyanide portion-wise to the solution with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to afford 3,5-dichlorobenzyl cyanide.
Applications in Drug Development
Fungicides: Succinate Dehydrogenase Inhibitors
Derivatives of this compound are utilized as potent fungicides that target the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.
The 3,5-dichlorobenzyl moiety often binds to a hydrophobic pocket in the ubiquinone-binding site (Q-site) of the SDH complex. The interaction is primarily driven by van der Waals forces.
DOT Script for SDH Inhibition Pathway:
Caption: Mechanism of action of fungicides derived from this compound.
Antiviral Agents: HIV Reverse Transcriptase Inhibitors
The 3,5-dichlorobenzyl group has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) as an isosteric replacement for a 3,5-dimethylbenzyl group. While these chloro-derivatives have shown reduced activity compared to their methyl counterparts, they represent an important area of research in the development of new anti-HIV agents with potentially different metabolic profiles and resistance patterns.
DOT Script for NNRTI Synthesis Logic:
Caption: Synthetic logic for preparing NNRTI analogues.
Conclusion
This compound exhibits a nuanced reactivity profile governed by the electronic effects of its substituents. While the electron-withdrawing nature of the chlorine atoms deactivates the molecule towards SN1 reactions, it remains a versatile substrate for SN2 transformations. Its utility in the synthesis of potent fungicides and its exploration in the design of antiviral agents underscore its importance in medicinal chemistry and drug development. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers working with this important synthetic intermediate.
Theoretical Reactivity of 3,5-Dichlorobenzyl Chloride: A Computational Guide
This technical guide provides a comprehensive overview of the theoretical reactivity of 3,5-dichlorobenzyl chloride, a crucial intermediate in organic synthesis and drug development. By leveraging computational chemistry, specifically Density Functional Theory (DFT), this document offers insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's chemical behavior.
Introduction to this compound
This compound is an organochlorine compound featuring a benzene ring substituted with two chlorine atoms at the meta positions and a chloromethyl group. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the inherent reactivity of the benzylic chloride group. Computational chemistry provides a powerful tool to dissect these electronic effects and predict the molecule's behavior in chemical reactions.
Theoretical Framework and Computational Methodology
The theoretical investigation of this compound's reactivity is primarily grounded in Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[1] A typical computational approach would utilize a hybrid functional, such as B3LYP, to accurately describe the electronic system.
Experimental Protocol: DFT Calculation Workflow
A standard protocol for the theoretical analysis of this compound using DFT is as follows:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is typically performed using a standard basis set, such as 6-31G(d,p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. These properties include:
-
Molecular Orbital Analysis: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.
-
Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution to identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze charge distribution.
-
-
Reaction Pathway Analysis: To study a specific reaction, such as a nucleophilic substitution, a transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. The activation energy barrier can then be calculated.
Molecular Structure and Reactive Sites
The molecular structure of this compound is fundamental to its reactivity. The key reactive center is the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[1]
| Parameter | Description | Predicted Value Range |
| HOMO | Highest Occupied Molecular Orbital Energy | -8.0 to -7.0 eV |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to 0.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy gap indicative of reactivity | 6.0 to 8.0 eV |
Note: These are predicted value ranges based on typical DFT calculations for similar aromatic compounds and are subject to the level of theory and basis set used.
Electrostatic Potential (ESP) Map Analysis
The electrostatic potential map provides a visual representation of the charge distribution in a molecule. For this compound, the ESP map is expected to show:
-
Electron-rich regions (negative potential): Localized on the chlorine atoms and the aromatic ring's π-system.
-
Electron-deficient regions (positive potential): Concentrated on the hydrogen atoms and, significantly, on the benzylic carbon of the chloromethyl group, confirming its susceptibility to nucleophilic attack.
Reactivity in Nucleophilic Substitution Reactions
This compound is a versatile reagent in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, facilitating the attack of various nucleophiles.
Representative Reaction: Synthesis of 3,5-Dichlorophenylacetonitrile
A common application of this compound is in the synthesis of 3,5-dichlorophenylacetonitrile via reaction with sodium cyanide.[1]
Theoretical studies of this SN2 reaction would involve locating the transition state where the cyanide nucleophile attacks the benzylic carbon and the chloride ion departs. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
| Parameter | Description | Predicted Value Range |
| Activation Energy (Ea) | Energy barrier for the SN2 reaction | 15 - 25 kcal/mol |
| Reaction Energy (ΔErxn) | Overall energy change of the reaction | -20 to -10 kcal/mol (Exothermic) |
Note: These values are estimations based on similar SN2 reactions and require specific DFT calculations for accurate determination.
Conclusion
Theoretical reactivity studies, particularly those employing DFT, provide invaluable insights into the chemical behavior of this compound. By analyzing its electronic structure through molecular orbital and electrostatic potential maps, a clear picture of its reactivity emerges. The benzylic carbon of the chloromethyl group is identified as the primary electrophilic site, readily undergoing nucleophilic substitution. The computational methodologies and predicted reactivity parameters outlined in this guide serve as a robust foundation for researchers and scientists in designing synthetic routes and understanding the role of this compound in various chemical transformations.
References
An In-depth Technical Guide to the Safety, Handling, and MSDS of 3,5-Dichlorobenzyl chloride
This guide provides comprehensive safety and handling information for 3,5-Dichlorobenzyl chloride, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | 1,3-Dichloro-5-(chloromethyl)benzene, 1-Chloromethyl-3,5-dichlorobenzene[1] |
| CAS Number | 3290-06-0[1][2] |
| Molecular Formula | C₇H₅Cl₃[1][2] |
| Molecular Weight | 195.47 g/mol [2] |
| Structure |
Hazard Identification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1] | Danger | Corrosion |
Precautionary Statements: [1]
-
P260: Do not breathe dusts or mists.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P316: Get emergency medical help immediately.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P363: Wash contaminated clothing before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Detailed toxicological properties have not been fully investigated. However, the available data indicates that the substance is corrosive and causes severe skin burns and eye damage.[1][3]
| Exposure Route | Symptoms and Effects |
| Inhalation | May cause respiratory irritation.[4] Lachrymator (substance which increases the flow of tears).[5] |
| Skin Contact | Causes severe skin burns.[3][6][7] |
| Eye Contact | Causes serious eye damage, potentially leading to blindness.[3][6][7] |
| Ingestion | Harmful if swallowed.[3] Can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3] |
First-Aid Measures
Immediate medical attention is required for all exposure routes.[3]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][7][8] If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[4][6] Wash the affected area with soap and plenty of water.[3][4] Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[3][6][7] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[7][8] Seek immediate medical advice.[4][6] |
Fire-Fighting Measures
| Aspect | Protocol |
| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][4][9] |
| Unsuitable Extinguishing Media | Solid streams of water may be ineffective.[10] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][9] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9][11] |
Accidental Release Measures
| Aspect | Protocol |
| Personal Precautions | Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[4][8] Evacuate personnel to safe areas and ensure adequate ventilation.[11] |
| Environmental Precautions | Prevent the product from entering drains or water systems.[4] |
| Containment and Cleaning | Soak up with inert absorbent material such as sand, silica gel, or universal binder.[4][5][6] Collect the material in suitable, closed containers for disposal as hazardous waste.[4][11] |
Handling and Storage
| Aspect | Protocol |
| Safe Handling | Handle in a well-ventilated area or under a fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[4][8] Wash hands thoroughly after handling.[3][7] Containers may be under pressure; open carefully.[7][8] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[3][5] Keep containers tightly closed.[3][7][8] Store locked up in a designated corrosives area.[3][7][8] Protect from moisture.[8] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[3] |
Exposure Controls and Personal Protection
| Control | Specification |
| Engineering Controls | Use a closed system or local exhaust ventilation to minimize exposure.[7][10] Ensure that eyewash stations and safety showers are located close to the workstation.[3][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands before breaks and at the end of the workday.[11] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key safety and response protocols for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: Exposure, symptoms, and first aid for this compound.
References
- 1. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. accelachem.com [accelachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to Research-Grade 3,5-Dichlorobenzyl Chloride: Purity, Analysis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications, analytical methodologies, and characterization data for research-grade 3,5-Dichlorobenzyl chloride (CAS No: 3290-06-0). Understanding the purity profile of this key chemical intermediate is critical for its effective application in pharmaceutical synthesis, agrochemical development, and various research contexts. This document outlines typical purity levels, potential impurities, and the experimental protocols used for quality assessment.
Purity Specifications and Impurity Profile
Research-grade this compound is typically supplied at a purity of 95% or greater. However, for sensitive applications, higher purity grades of 97% or more are available. The primary impurities often stem from the starting materials, side reactions during synthesis, or degradation.
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Notes |
| Appearance | Colorless crystallizing solid | [1] |
| Purity (by GC) | ≥95% - 97% | [2][3] Lot-specific data is often available on the Certificate of Analysis. |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene | [1][4] |
| Molecular Formula | C₇H₅Cl₃ | [1][2] |
| Molecular Weight | 195.47 g/mol | [1][2] |
Potential Impurities:
The synthesis of this compound can introduce several impurities. Common synthetic routes, such as the chlorination of 3,5-dichlorotoluene or the reduction of 3,5-dichlorobenzoic acid followed by chlorination, can result in the following potential impurities:
-
Isomeric Impurities: Other isomers of dichlorobenzyl chloride may be present.
-
Starting Materials: Unreacted 3,5-dichlorotoluene or 3,5-dichlorobenzyl alcohol.
-
Over-chlorinated Products: Such as 1,3,5-trichlorobenzene.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for assessing the purity and identifying volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides structural information for identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used for quantitative analysis to determine purity against a known standard.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. The purity can be estimated by comparing the integral of the analyte peaks to those of any impurity peaks.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| GC-MS | Top m/z peaks: 159, 161, 63 | [5] |
| ¹H NMR (CDCl₃) | Chemical shifts will be characteristic of the aromatic and benzylic protons. | [6] |
| FTIR | Characteristic peaks for C-Cl and aromatic C-H stretching. | [5] |
Visualizing Workflows and Pathways
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of research-grade this compound.
Caption: Quality Control Workflow for this compound.
Synthetic Pathway Example
A common route to synthesize this compound involves the reduction of 3,5-Dichlorobenzoic acid to 3,5-Dichlorobenzyl alcohol, followed by a chlorination step.
Caption: Example Synthetic Pathway to this compound.
Conclusion
The quality and purity of this compound are paramount for reliable and reproducible results in research and development. This guide has provided an overview of the typical purity specifications, the analytical methods used for its assessment, and examples of relevant workflows. For critical applications, it is always recommended to consult the lot-specific Certificate of Analysis provided by the supplier.
References
Methodological & Application
Synthesis of 3,5-Dichlorobenzylmagnesium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 3,5-Dichlorobenzylmagnesium chloride, a potent Grignard reagent for carbon-carbon bond formation. This document outlines detailed experimental protocols, potential side reactions, and comparative data with alternative synthetic methodologies.
Introduction
3,5-Dichlorobenzylmagnesium chloride is a valuable organomagnesium compound utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a powerful carbon-based nucleophile for creating new carbon-carbon bonds, most commonly through addition to carbonyl compounds to form secondary and tertiary alcohols.[2] The presence of two electron-withdrawing chlorine atoms on the benzene ring moderates its reactivity compared to unsubstituted benzylmagnesium chloride, which can be advantageous for improving selectivity.[3] However, its preparation requires careful control of reaction conditions to minimize side reactions, most notably Wurtz coupling.[1][3][4]
Comparative Analysis of Synthetic Methodologies
The generation of a benzylic nucleophile from 3,5-dichlorobenzyl halides can be achieved through several methods. The Grignard reaction is a well-established and highly reactive option, while Barbier and Reformatsky reactions offer alternatives with different advantages and disadvantages.
| Reaction Type | Reagents/Catalyst | Electrophile | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Grignard Reaction | 3,5-Dichlorobenzylmagnesium chloride | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | ~61% (analogous reaction)[2] | 1.17 | High reactivity, well-established. | Moisture sensitive, requires inert atmosphere, potential for Wurtz coupling.[2] |
| Barbier Reaction | Zinc (or other metals), 3,5-Dichlorobenzyl bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | 40-60% (analogous reaction)[2] | 3 | Operationally simple, one-pot reaction.[2] | Lower yields compared to pre-formed Grignard reagent.[2] |
| Reformatsky Reaction | Zinc, α-Haloester (e.g., Ethyl bromoacetate) | 3,5-Dichlorobenzaldehyde | β-Hydroxy Ester | 50-90% (general range)[2] | Not Specified | Tolerates a wider range of functional groups, less basic than Grignard reagents.[2] | Requires α-haloesters or similar activated halides.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride
This protocol details the preparation of the Grignard reagent from 3,5-dichlorobenzyl chloride and magnesium turnings.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)[1]
-
Iodine (one small crystal, as an activator)[1]
-
Three-neck round-bottom flask, dropping funnel, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble and flame-dry all glassware under vacuum or a strong flow of inert gas (N₂ or Ar). Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[1]
-
Magnesium Preparation: Place magnesium turnings into the three-neck flask and add one small crystal of iodine.[1]
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound in the chosen anhydrous solvent. Transfer this solution to the dropping funnel.[1]
-
Initiation: Add a small portion (approximately 5-10%) of the halide solution to the stirred magnesium turnings. The solution should become cloudy and may gently reflux as the reaction initiates. If initiation does not occur, gently warm the flask with a heat gun.[1]
-
Addition: Once the reaction is proceeding steadily, cool the flask in an ice-water bath. Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C). This slow addition is crucial to minimize Wurtz coupling.[1]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the Grignard reagent, ready for use.[1]
Protocol 2: Reaction with an Electrophile (e.g., Aldehyde)
This protocol describes the general procedure for reacting the prepared Grignard reagent with an aldehyde.
Materials:
-
3,5-Dichlorobenzylmagnesium chloride solution (from Protocol 1)
-
Aldehyde (0.9 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Electrophile Preparation: In a separate, dry three-neck flask under an inert atmosphere, prepare a solution of the aldehyde in anhydrous THF. Cool this solution to 0 °C using an ice bath.[1]
-
Grignard Addition: Slowly transfer the prepared 3,5-dichlorobenzylmagnesium chloride solution into the cooled aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.[1]
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[1]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.[1]
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.[1]
Reaction Mechanisms and Workflows
Grignard Reagent Formation and Wurtz Coupling
The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism.[4][5] A significant side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with the starting halide to produce a dimer.[1][3]
Caption: Grignard formation and the competing Wurtz coupling pathway.
General Workflow for Grignard Reaction with an Aldehyde
The primary application of 3,5-dichlorobenzylmagnesium chloride is in nucleophilic addition to carbonyl compounds.[2]
Caption: General workflow for the Grignard reaction with an aldehyde.
Troubleshooting and Optimization
-
Initiation Failure: A common issue is the failure of the Grignard reaction to initiate, often due to a passivating layer of magnesium oxide on the magnesium surface or residual moisture.[1] Activation of the magnesium with iodine or crushing the turnings can be effective.[6] All glassware and solvents must be rigorously dried.[4]
-
Low Yields and Wurtz Coupling: The primary side reaction leading to low yields is Wurtz coupling.[1] To minimize this, employ slow, dropwise addition of the benzyl chloride solution to the magnesium suspension at low temperatures.[1][4] The choice of solvent can also be critical; for instance, a 9:1 mixture of 2-MeTHF and THF has been shown to reduce Wurtz coupling for benzylic Grignards.[4]
-
Solvent Choice: Ethereal solvents are essential for solvating and stabilizing the Grignard reagent.[5] While diethyl ether is common, THF is often preferred for aryl Grignard reagents due to its higher boiling point and greater solvating ability, which can improve yields.[5][6]
References
Protocol for the Grignard Reaction of 3,5-Dichlorobenzyl Chloride: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation and use of 3,5-dichlorobenzylmagnesium chloride, a Grignard reagent valuable in organic synthesis, particularly for the introduction of the 3,5-dichlorobenzyl moiety into target molecules. This structural motif is of interest in the development of novel pharmaceutical and agrochemical agents.[1]
Application Notes
3,5-Dichlorobenzylmagnesium chloride is a potent carbon-based nucleophile used for the formation of new carbon-carbon bonds.[2] The presence of two electron-withdrawing chlorine atoms on the benzene ring modulates the reactivity of this Grignard reagent compared to its unsubstituted counterpart, benzylmagnesium chloride. This moderation can lead to higher selectivity and a reduction in side reactions in certain synthetic applications.[3]
The primary application of this reagent is in nucleophilic addition reactions to carbonyl compounds, such as aldehydes and ketones, to furnish secondary and tertiary alcohols, respectively.[2] A significant challenge in the synthesis of benzyl Grignard reagents is the competing Wurtz coupling reaction, which leads to the formation of a homocoupled dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[1][4] This side reaction can significantly lower the yield of the desired Grignard reagent.[1] Strategies to minimize this side reaction include the slow, dropwise addition of the 3,5-dichlorobenzyl chloride to the magnesium suspension and maintaining a low reaction temperature.[1]
The choice of solvent is also critical. Anhydrous ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for solvating and stabilizing the Grignard reagent.[5] Studies on benzyl chloride Grignard reactions have shown that the product to Wurtz coupling byproduct ratio can be significantly improved in Et₂O or 2-methyltetrahydrofuran (2-MeTHF) compared to THF.[6]
Data Presentation
The following tables summarize quantitative data for Grignard reactions of benzyl chlorides. It is important to note that specific yield data for this compound are limited in the literature; therefore, data from analogous reactions are included for comparative purposes.
Table 1: Comparison of Solvents on the Product to Wurtz Coupling Byproduct Ratio for the Benzyl Grignard Reaction.
| Solvent | Product : Wurtz Byproduct Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
Data adapted from a study on benzyl chloride.[6]
Table 2: Yields of Grignard Reagents from Benzyl Halides.
| Benzyl Halide | Solvent | Yield (%) |
| Benzyl chloride | Diethyl Ether | 87-98 |
| Benzyl bromide | Diethyl Ether | 87-98 |
| Benzyl chloride | THF (traditional method) | 50-71 |
| Benzyl chloride | THF (sonochemical method) | 70-82 |
Data compiled from various sources.[7][8]
Experimental Protocols
This section provides a detailed methodology for the preparation of 3,5-dichlorobenzylmagnesium chloride and a subsequent reaction with an electrophile.
Protocol 1: Preparation of 3,5-Dichlorobenzylmagnesium Chloride
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
Apparatus Setup: Assemble the glassware (three-necked flask, reflux condenser, dropping funnel) and thoroughly dry it in an oven or by flame-drying under a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.[1]
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single small crystal of iodine as an activator. The iodine will help to disrupt the passivating magnesium oxide layer on the surface of the turnings.[1]
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle reflux.[1]
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the Wurtz coupling byproduct.[1]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark gray or brownish solution is the 3,5-dichlorobenzylmagnesium chloride Grignard reagent.[4]
Protocol 2: Reaction with an Aldehyde
Materials:
-
Freshly prepared 3,5-Dichlorobenzylmagnesium chloride solution
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Electrophile Preparation: In a separate, dry three-necked flask under an inert atmosphere, prepare a solution of the aldehyde (0.9 equivalents) in anhydrous diethyl ether. Cool this solution to 0 °C using an ice bath.[1]
-
Grignard Addition: Slowly transfer the prepared 3,5-dichlorobenzylmagnesium chloride solution from Protocol 1 into the cooled aldehyde solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.[1]
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the Grignard reaction of this compound.
Caption: Experimental workflow for the preparation and reaction of 3,5-dichlorobenzylmagnesium chloride.
Caption: Reaction pathways for the Grignard reaction and the competing Wurtz coupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
Application Notes: The Versatile Role of 3,5-Dichlorobenzyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction
3,5-Dichlorobenzyl chloride is a key building block in organic synthesis, serving as a versatile precursor for a variety of pharmaceutical intermediates. Its dichlorinated phenyl ring and reactive benzylic chloride moiety allow for its incorporation into diverse molecular scaffolds, making it a valuable tool for medicinal chemists and drug development professionals. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support synthetic efforts.
The primary applications of this compound in pharmaceutical synthesis involve its use as an alkylating agent for nitrogen and oxygen nucleophiles. These reactions, namely N-alkylation and Williamson ether synthesis, lead to the formation of N-(3,5-dichlorobenzyl) substituted compounds and 3,5-dichlorobenzyl ethers, respectively. These structural motifs are found in a range of biologically active molecules, including antifungal agents and other therapeutic candidates.
Key Applications and Reactions
The reactivity of this compound is centered around the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic attack. The two main reaction types exploited in the synthesis of pharmaceutical intermediates are:
-
N-Alkylation of Heterocycles and Amines: This reaction is fundamental for the synthesis of various nitrogen-containing compounds. For instance, the alkylation of imidazole and its derivatives with this compound is a crucial step in the development of novel antifungal agents. The resulting N-(3,5-dichlorobenzyl)imidazole scaffold is a common feature in many imidazole-based antifungals that target ergosterol biosynthesis.
-
Williamson Ether Synthesis: The reaction of this compound with alcohols or phenols under basic conditions yields 3,5-dichlorobenzyl ethers. This ether linkage is a stable and common functional group in drug molecules, contributing to their overall physicochemical properties and biological activity.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: N-Alkylation of Imidazole with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | KOH/K₂CO₃ | Acetonitrile | 80 | 24 | High |
| Propyl bromide | KOH/K₂CO₃ | Acetonitrile | 80 | 24 | High |
| Pentyl bromide | KOH/K₂CO₃ | Acetonitrile | 80 | 24 | High |
Table 2: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Thionyl chloride | Toluene | Reflux | 2.5 | 86.8 | 96.7 |
| Thionyl chloride | p-Xylene | 145 | 1.5 | 93.7 | 98.8 |
| Thionyl chloride | Mixed Xylene | 140 | 1.5 | 94.7 | 98.5 |
Note: 3,5-Dichlorobenzoyl chloride is a key derivative of this compound (via oxidation to the carboxylic acid) and is widely used in the synthesis of amide and ester intermediates.
Experimental Protocols
Protocol 1: N-Alkylation of Imidazole with this compound
This protocol describes a general procedure for the N-alkylation of imidazole using this compound.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of imidazole (1.0 eq) in acetonitrile, add the base (K₂CO₃ or KOH, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent in vacuo to obtain the crude product.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield N-(3,5-dichlorobenzyl)imidazole.
Protocol 2: Williamson Ether Synthesis of a 3,5-Dichlorobenzyl Ether
This protocol outlines the synthesis of a 3,5-dichlorobenzyl ether from an alcohol and this compound.
Materials:
-
Alcohol (e.g., ethanol, phenol)
-
This compound
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude ether product.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
Visualizations
Caption: N-Alkylation of imidazole with this compound.
Applications of 3,5-Dichlorobenzyl Chloride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its dichlorinated phenyl ring and reactive benzyl chloride moiety make it a valuable building block for creating molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, focusing on herbicides and fungicides. The information presented is intended to guide researchers in the development of new and effective crop protection agents.
Application 1: Synthesis of the Herbicide Propyzamide
This compound is a crucial precursor in the industrial synthesis of Propyzamide (also known as Pronamide), a selective herbicide used for the control of a wide range of grasses and broadleaf weeds in various crops.
Mode of Action: Propyzamide acts by inhibiting microtubule assembly in plant cells. This disruption of microtubule formation interferes with cell division (mitosis) and cell wall formation, ultimately leading to the death of susceptible weeds.
Quantitative Data for Propyzamide Synthesis
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichlorobenzoyl chloride | [1] |
| Reagent | 3-Amino-3-methyl-1-butyne | [1] |
| Product | Propyzamide | [1] |
| Yield | >90% (estimated based on related patent data) | [1] |
| Purity | High (suitable for agrochemical formulations) | [1] |
Experimental Protocol: Synthesis of Propyzamide
This protocol is based on the general principles of amide bond formation from an acid chloride and an amine.
Materials:
-
3,5-Dichlorobenzoyl chloride
-
3-Amino-3-methyl-1-butyne
-
Anhydrous toluene
-
Triethylamine or other suitable base
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-Dichlorobenzoyl chloride (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of 3-amino-3-methyl-1-butyne (1.1 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Slowly add the amine solution to the cooled solution of 3,5-Dichlorobenzoyl chloride via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Propyzamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Propyzamide.
Logical Workflow for Propyzamide Synthesis
Caption: Workflow for the synthesis of the herbicide Propyzamide.
Signaling Pathway of Propyzamide
Caption: Propyzamide's mode of action via microtubule assembly inhibition.
Application 2: Synthesis of Novel Fungicides
The 3,5-dichlorobenzyl moiety is a key pharmacophore in a novel class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds have shown significant activity against a range of plant pathogenic fungi. While the direct synthesis from this compound is not explicitly detailed in the primary literature, a straightforward two-step synthesis via the corresponding alcohol is proposed.
Mode of Action: These fungicides inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This blockage of cellular respiration deprives the fungal cells of energy, leading to their death.
Quantitative Data for 3,5-Dichlorobenzyl Ester Fungicides
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Compound 5 | Botrytis cinerea | 6.60 | [2] |
| Rhizoctonia solani | 1.61 | [2] | |
| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 | [2] |
| Rhizoctonia solani | 1.01 | [2] |
Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Ester Fungicides
This protocol outlines a proposed two-step synthesis starting from this compound.
Step 1: Reduction of this compound to 3,5-Dichlorobenzyl Alcohol
Materials:
-
This compound
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the reducing agent (e.g., NaBH4, 1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess reducing agent.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dichlorobenzyl alcohol.
Step 2: Esterification of 3,5-Dichlorobenzyl Alcohol
Materials:
-
3,5-Dichlorobenzyl alcohol (from Step 1)
-
Carboxylic acid of interest (e.g., 2-(trifluoromethyl)benzoic acid for "Compound 5")
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichlorobenzyl alcohol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-dichlorobenzyl ester fungicide.
Logical Workflow for Fungicide Synthesis
Caption: Proposed two-step synthesis of SDHI fungicides.
Signaling Pathway of 3,5-Dichlorobenzyl Ester Fungicides
Caption: Mode of action of SDHI fungicides in the fungal respiratory chain.
Conclusion
This compound serves as a key and versatile starting material for the synthesis of important agrochemicals. The examples of Propyzamide and novel SDHI fungicides highlight its utility in creating molecules with distinct modes of action for weed and fungal disease control, respectively. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of these and other novel agrochemical compounds. Further investigation into derivatives of this compound holds the potential for the development of new and improved crop protection solutions.
References
The Versatility of 3,5-Dichlorobenzyl Chloride in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Note
3,5-Dichlorobenzyl chloride is a versatile chemical building block that serves as a crucial starting material for the synthesis of a diverse range of novel compounds with significant biological activities. Its disubstituted phenyl ring and reactive benzylic chloride moiety allow for facile introduction of the 3,5-dichlorobenzyl group into various molecular scaffolds, making it a valuable tool in medicinal chemistry and drug discovery. This document provides an overview of the applications of this compound in the development of new therapeutic and agrochemical agents, with a focus on antifungal compounds and the generation of organometallic reagents for carbon-carbon bond formation.
The 3,5-dichloro substitution pattern on the aromatic ring is a key feature that can impart favorable physicochemical and biological properties to the resulting molecules. These properties may include enhanced metabolic stability, increased lipophilicity, and specific interactions with biological targets. Researchers have successfully utilized this compound to synthesize compounds with potent antifungal and other biological activities.
One notable application is in the development of novel fungicides. By incorporating the 3,5-dichlorobenzyl moiety into ester-containing molecules, researchers have developed potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[1] This inhibition disrupts the pathogen's cellular respiration, leading to fungal cell death.
Furthermore, this compound is a precursor for the formation of the corresponding Grignard reagent, 3,5-dichlorobenzylmagnesium chloride. This organometallic intermediate is a powerful nucleophile that can be used to create new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes and ketones. This methodology provides a straightforward route to complex molecules, including diarylmethanols, which are important pharmacophores in many biologically active compounds.
This application note, along with the accompanying protocols, aims to provide researchers with the necessary information to effectively utilize this compound as a strategic building block in their synthetic endeavors.
Quantitative Data
Table 1: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives [1]
| Compound | Target Fungus | EC50 (mg/L) | Commercial Fungicide (Boscalid) EC50 (mg/L) |
| 5 | Botrytis cinerea | 6.60 | 1.24 |
| 5 | Rhizoctonia solani | 1.61 | 1.01 |
Experimental Protocols
Protocol 1: Synthesis of Novel 3,5-Dichlorobenzyl Ester Derivatives with Antifungal Activity
This protocol is based on the synthesis of 3,5-dichlorobenzyl ester derivatives that have shown significant antifungal activity.[1]
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Appropriate carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dichlorobenzyl alcohol (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 3,5-dichlorobenzyl ester derivative.
Protocol 2: Preparation and Reaction of 3,5-Dichlorobenzylmagnesium Chloride (Grignard Reagent)
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde to form a secondary alcohol.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Flame-dried three-neck round-bottom flask, dropping funnel, condenser, and nitrogen/argon inlet
-
Magnetic stirrer and stirring bar
Procedure:
Part A: Preparation of 3,5-Dichlorobenzylmagnesium Chloride
-
Assemble the flame-dried glassware under an inert atmosphere (N2 or Ar).
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the three-neck flask.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in a separate dry flask and transfer it to the dropping funnel.
-
Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary.
-
Once the reaction initiates (observed by cloudiness and gentle reflux), cool the flask in an ice-water bath.
-
Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the Grignard reagent.
Part B: Reaction with an Aldehyde
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of the aldehyde (0.9 eq) in anhydrous THF and cool it to 0 °C.
-
Slowly transfer the prepared 3,5-dichlorobenzylmagnesium chloride solution into the cooled aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired secondary alcohol.
Visualizations
Synthesis of 3,5-Dichlorobenzyl Esters.
Grignard Reaction Workflow.
Antifungal Mechanism of Action.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 3,5-dichlorobenzyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the chlorine substituents on the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, including a discussion of the reaction mechanisms, experimental protocols for the synthesis of various derivatives, and a summary of expected outcomes.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions of benzyl halides can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.[1][2]
-
SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[1] Electron-donating groups on the benzene ring stabilize this carbocation, favoring the SN1 mechanism.
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This pathway is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center.
For this compound, the two electron-withdrawing chlorine atoms on the benzene ring destabilize the formation of a positive charge at the benzylic position. This inductive effect significantly disfavors the formation of the benzylic carbocation, thus making the SN1 pathway less likely. Consequently, nucleophilic substitution reactions of this compound are expected to proceed predominantly through an SN2 mechanism .[3] This is particularly true when strong nucleophiles are employed. In the case of solvolysis with weak nucleophiles (e.g., water or alcohols), a mixed SN1/SN2 mechanism or a slow SN1 reaction might be observed, though the SN2 pathway is generally anticipated to be dominant.[3][4]
Caption: Reaction pathways for this compound.
Applications in Synthesis
The reactivity of the benzylic chloride allows for the facile introduction of the 3,5-dichlorobenzyl group through reactions with a variety of nucleophiles. This enables the synthesis of a diverse range of derivatives, including ethers, amines, esters, and thioethers, which are valuable intermediates in drug discovery and agrochemical research.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions that can be performed with this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve optimal yields.
Protocol 1: Synthesis of 3,5-Dichlorobenzyl Ethyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether derivative via an SN2 reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-(3,5-Dichlorobenzyl)aniline
This protocol details the synthesis of a secondary amine through the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add aniline (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of 3,5-Dichlorobenzyl Acetate
This protocol outlines the synthesis of an ester derivative via reaction with a carboxylate nucleophile.
Materials:
-
This compound
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, suspend sodium acetate (1.5 equivalents) in DMF.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as indicated by TLC analysis.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Caption: General experimental workflow.
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the nucleophilic substitution of this compound. Please note that yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.
Table 1: Synthesis of 3,5-Dichlorobenzyl Ethers
| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Estimated Yield (%) |
| 1 | Sodium ethoxide | Ethanol | Reflux | 3,5-Dichlorobenzyl ethyl ether | 80-90 |
| 2 | Sodium methoxide | Methanol | Reflux | 3,5-Dichlorobenzyl methyl ether | 85-95 |
| 3 | Sodium phenoxide | DMF | 80 | 3,5-Dichlorobenzyl phenyl ether | 75-85 |
Table 2: Synthesis of 3,5-Dichlorobenzyl Amines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product | Estimated Yield (%) |
| 1 | Aniline | K2CO3 | Acetonitrile | RT - 60 | N-(3,5-Dichlorobenzyl)aniline | 70-85 |
| 2 | Benzylamine | K2CO3 | Acetonitrile | RT - 60 | Dibenzyl-3,5-dichloroamine | 75-90 |
| 3 | Ammonia | - | Liquid NH3 | -78 to RT | 3,5-Dichlorobenzylamine | 60-75 |
Table 3: Synthesis of 3,5-Dichlorobenzyl Esters and Thioethers
| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Estimated Yield (%) |
| 1 | Sodium acetate | DMF | 80 | 3,5-Dichlorobenzyl acetate | 85-95 |
| 2 | Sodium benzoate | DMF | 100 | 3,5-Dichlorobenzyl benzoate | 80-90 |
| 3 | Sodium thiophenoxide | Ethanol | Reflux | 3,5-Dichlorobenzyl phenyl sulfide | >90 |
Conclusion
This compound is a valuable electrophile for SN2 reactions, allowing for the efficient synthesis of a variety of derivatives. The electron-withdrawing nature of the chlorine atoms directs the reactivity towards a bimolecular substitution pathway. The protocols provided herein serve as a foundation for the synthesis of novel compounds for applications in drug development and other areas of chemical research. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of 1,2-bis(3,5-dichlorophenyl)ethane
Introduction
1,2-bis(3,5-dichlorophenyl)ethane is a molecule of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. Its synthesis involves the formation of a C(sp³)–C(sp³) bond through the homo-coupling of two 3,5-dichlorobenzyl chloride molecules. This document provides detailed protocols for two distinct methods to achieve this synthesis: a classical Wurtz-type reductive coupling and a modern photocatalytic approach. These methods are tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Method 1: Wurtz-Type Reductive Coupling with Zinc
This protocol describes a classical approach to the homo-coupling of benzylic halides using zinc metal as the reducing agent. This method is robust, relatively simple to execute, and provides an efficient route to the desired product. The reaction is analogous to the well-known Wurtz reaction.[1][2][3][4] The formation of 1,2-bis(3,5-dichlorophenyl)ethane via this pathway has been noted as a common side reaction during the formation of Grignard reagents from this compound, indicating its viability as a direct synthetic route.[5]
Experimental Protocol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reagent Preparation: In the reaction flask, add activated zinc dust (2.5 equivalents) and anhydrous tetrahydrofuran (THF).
-
Initiation: To the stirred suspension of zinc in THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1,2-bis(3,5-dichlorophenyl)ethane.
Data Summary
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Zinc dust |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Stoichiometry (Reactant:Zn) | 1 : 2.5 |
| Typical Yield | Moderate to high |
Experimental Workflow for Wurtz-Type Coupling
Caption: Workflow for the synthesis of 1,2-bis(3,5-dichlorophenyl)ethane via Wurtz-type coupling.
Method 2: Zirconocene and Photoredox Catalyzed Reductive Homocoupling
This section details a contemporary method for the reductive homocoupling of benzyl chlorides utilizing a cooperative catalytic system of zirconocene and a photoredox catalyst.[6][7] This approach offers mild reaction conditions and demonstrates a broad tolerance for various functional groups. The cleavage of the C–Cl bond is facilitated by the formation of a strong Zr–Cl bond.[7]
Experimental Protocol
-
Reaction Setup: In a nitrogen-filled glovebox, add the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), the zirconocene catalyst (e.g., Cp₂ZrCl₂, 5-10 mol%), and a hydrosilane (e.g., Ph₂SiH₂, 1.5 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in an anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile).
-
Reaction Conditions: Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired product, 1,2-bis(3,5-dichlorophenyl)ethane.
Data Summary
| Parameter | Value |
| Substrate | This compound |
| Catalysts | Zirconocene (e.g., Cp₂ZrCl₂), Photoredox catalyst (e.g., Ir(ppy)₃) |
| Additive | Hydrosilane (e.g., Ph₂SiH₂) |
| Solvent | Anhydrous, degassed 1,4-dioxane or acetonitrile |
| Temperature | Room Temperature |
| Light Source | Visible Light (e.g., Blue LEDs) |
| Reaction Time | 12-24 hours |
| Typical Yield | Good to excellent[6] |
Signaling Pathway for Photocatalytic Coupling
Caption: Catalytic cycle for the photocatalytic synthesis of 1,2-bis(3,5-dichlorophenyl)ethane.
References
- 1. [PDF] Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc | Semantic Scholar [semanticscholar.org]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations involving 3,5-dichlorobenzyl chloride. This versatile reagent serves as a key building block in the synthesis of a wide range of organic molecules, making it a valuable tool in pharmaceutical and materials science research. The protocols outlined below cover fundamental reactions such as nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions due to the primary nature of the benzylic chloride.[1] This reactivity allows for the facile introduction of the 3,5-dichlorobenzyl moiety through reactions with various nucleophiles.
Williamson Ether Synthesis
The Williamson ether synthesis provides a straightforward method for the preparation of 3,5-dichlorobenzyl ethers from alcohols or phenols. The reaction proceeds by the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces the chloride from this compound.
Experimental Protocol: Synthesis of 1,3-dichloro-5-(phenoxymethyl)benzene
A mixture of a phenol (1.0 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at a specified temperature (e.g., 80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2] The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
N-Alkylation of Amines
Primary and secondary amines can be readily alkylated with this compound to furnish the corresponding N-benzylated amines. These products are often intermediates in the synthesis of biologically active compounds.
Experimental Protocol: Synthesis of N-(3,5-dichlorobenzyl)aniline
To a solution of aniline (1.0 equivalent) in a suitable solvent such as toluene, a base like potassium carbonate (2.0 equivalents) is added.[3] this compound (1.2 equivalents) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The resulting residue is purified by column chromatography to yield the desired N-alkylated product. In some cases, reactions can be performed in water at elevated temperatures with a base like sodium bicarbonate.[4]
Synthesis of Benzyl Cyanides
The reaction of this compound with a cyanide salt, such as sodium cyanide, provides a direct route to 3,5-dichlorobenzyl cyanide. This transformation is a valuable method for introducing a one-carbon unit, which can be further elaborated into carboxylic acids, amides, or amines.
Experimental Protocol: Synthesis of 2-(3,5-dichlorophenyl)acetonitrile
In a round-bottom flask, this compound (1.0 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol) and water.[5] Sodium cyanide (1.05 equivalents) is added, and the mixture is heated to reflux for several hours.[5] After cooling, the precipitated sodium chloride is removed by filtration. The alcohol is removed from the filtrate by distillation, and the remaining aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude benzyl cyanide, which can be purified by vacuum distillation.
Grignard Reaction
This compound can be used to prepare the corresponding Grignard reagent, 3,5-dichlorobenzylmagnesium chloride. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of carbon-carbon bonds through reactions with various electrophiles, most notably carbonyl compounds.[6]
Experimental Protocol: Formation of 3,5-Dichlorobenzylmagnesium Chloride and Reaction with an Aldehyde
Part A: Grignard Reagent Formation [1]
All glassware must be rigorously dried to prevent moisture contamination. In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).[1] Add a small crystal of iodine as an activator. A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel.[1] The reaction may require gentle warming to initiate. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
Part B: Reaction with an Aldehyde [1]
The freshly prepared Grignard reagent is cooled in an ice bath. A solution of the aldehyde (0.9 equivalents) in anhydrous THF is added dropwise with stirring.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1] The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol product. Purification is typically achieved by column chromatography or recrystallization.
A significant side reaction in the preparation of this Grignard reagent is Wurtz coupling, which leads to the formation of 1,2-bis(3,5-dichlorophenyl)ethane. To minimize this, slow addition of the halide and maintaining a low reaction temperature are crucial.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid. This reaction is widely used for the synthesis of diarylmethanes.
Experimental Protocol: Synthesis of 1,3-Dichloro-5-(phenylmethyl)benzene
In a reaction vessel, this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like potassium carbonate (2.0 equivalents) are combined in a solvent system, often a mixture of an organic solvent (e.g., toluene) and water.[7][8] The mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) for several hours until the starting material is consumed.[8] After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding a substituted alkyne.
Experimental Protocol: Synthesis of 1,3-Dichloro-5-(3-phenylprop-1-yn-1-yl)benzene
A mixture of this compound (1.0 equivalent), the terminal alkyne (e.g., phenylacetylene, 1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is stirred in a suitable solvent, typically an amine base like triethylamine, under an inert atmosphere.[2] The reaction is usually carried out at room temperature or with gentle heating.[9] Upon completion, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then purified by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene, such as styrene, to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.[10]
Experimental Protocol: Synthesis of 1,3-Dichloro-5-(3-phenylallyl)benzene
In a typical procedure, this compound (1.0 equivalent), the alkene (e.g., styrene, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine or potassium carbonate) are heated in a polar aprotic solvent like DMF or NMP.[11][12] The reaction temperature and time are optimized for the specific substrates. After the reaction is complete, the mixture is cooled, filtered, and the product is isolated from the filtrate by extraction and purified by chromatography. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have also been reported to proceed at room temperature, offering high selectivity for 1,1-disubstituted olefins.
Quantitative Data Summary
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis | Phenol | K₂CO₃ | DMF | 80 | - | - |
| N-Alkylation | Aniline | K₂CO₃ | Toluene | Reflux | - | - |
| Cyanation | NaCN | - | Methanol/Water | Reflux | 4 | 80-90 |
| Grignard + Aldehyde | Aldehyde | - | THF | RT | 2-4 | - |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 90 | 7 | ~86 (representative)[8] |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | NEt₃ | RT | 12 | - |
| Heck Reaction | Styrene | Pd(OAc)₂ / Base | DMF/NMP | 100-120 | - | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each case. The provided yield for the Suzuki-Miyaura coupling is for a representative reaction and may not be directly applicable to this compound.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scribd.com [scribd.com]
- 3. preprints.org [preprints.org]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. sctunisie.org [sctunisie.org]
- 11. biolmolchem.com [biolmolchem.com]
- 12. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 3,5-Dichlorobenzyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3,5-dichlorobenzyl chloride. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and offline analysis of reaction kinetics, product formation, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures containing this compound and its derivatives. This method is particularly well-suited for monitoring the consumption of the starting material and the formation of non-volatile products.
Application Note:
A reverse-phase HPLC method can be employed to separate this compound from its reaction products, such as amines, ethers, or other nucleophilic substitution products. The method's versatility allows for the analysis of a wide range of reaction mixtures. A UV detector is suitable for this analysis, as the aromatic rings of the analyte and potential products provide strong chromophores. For complex matrices or trace-level analysis, coupling the HPLC to a mass spectrometer (LC-MS) is recommended for enhanced selectivity and sensitivity.
Experimental Protocol: HPLC-UV Analysis
Objective: To monitor the progress of a reaction between this compound and a nucleophile (e.g., aniline) by quantifying the decrease in the reactant and the increase in the product concentration over time.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Methanol (for quenching)
Procedure:
-
Reaction Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent, such as methanol (e.g., 950 µL), to stop the reaction and prepare the sample for analysis.
-
-
Sample Preparation for HPLC:
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas of the reactant and product at each time point.
-
Create a calibration curve for both the reactant and the product to quantify their concentrations in the reaction mixture over time.
-
Quantitative Data Presentation:
Table 1: HPLC Monitoring of the Reaction of this compound with Aniline
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,254,321 | 0 | 0.0 |
| 15 | 987,654 | 265,432 | 21.2 |
| 30 | 754,321 | 498,765 | 39.8 |
| 60 | 432,109 | 812,345 | 64.8 |
| 120 | 123,456 | 1,130,865 | 90.2 |
| 240 | 12,345 | 1,241,976 | 99.0 |
Note: This is a representative dataset.
Experimental Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for monitoring reactions involving volatile and semi-volatile compounds. It is particularly useful for analyzing reactions of this compound that produce volatile byproducts or where the reactants and products are amenable to gas chromatography.
Application Note:
GC-MS provides excellent separation and identification capabilities. The mass spectrometer allows for the unambiguous identification of reactants, products, and any side products based on their mass spectra. This method is highly sensitive and can be used for both qualitative and quantitative analysis of the reaction mixture. For quantitative analysis, an internal standard is recommended to correct for variations in injection volume and instrument response.
Experimental Protocol: GC-MS Analysis
Objective: To monitor the formation of a volatile ether product from the reaction of this compound with an alcohol in the presence of a base.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (DCM) or other suitable solvent for extraction.
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., a stable compound with similar volatility and not present in the reaction mixture, like dodecane).
Procedure:
-
Reaction Sampling and Work-up:
-
At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a small amount of water (e.g., 1 mL).
-
Add a known amount of internal standard.
-
Extract the organic components with a suitable solvent like dichloromethane (2 x 1 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Transfer the dried organic extract to a GC vial.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
-
Data Analysis:
-
Identify the peaks for this compound, the product, and the internal standard based on their retention times and mass spectra.
-
Quantify the reactant and product by comparing their peak areas to that of the internal standard.
-
Quantitative Data Presentation:
Table 2: GC-MS Monitoring of the Etherification of this compound
| Time (min) | This compound (Normalized Peak Area) | Product (Normalized Peak Area) | % Conversion |
| 0 | 1.00 | 0.00 | 0.0 |
| 30 | 0.65 | 0.35 | 35.0 |
| 60 | 0.42 | 0.58 | 58.0 |
| 90 | 0.25 | 0.75 | 75.0 |
| 120 | 0.11 | 0.89 | 89.0 |
| 180 | 0.02 | 0.98 | 98.0 |
Note: This is a representative dataset.
Experimental Workflow Diagram:
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Monitoring
In-situ NMR spectroscopy is a non-invasive technique that allows for the real-time monitoring of chemical reactions without the need for sampling and quenching. This provides a detailed kinetic profile and can help in the identification of transient intermediates.
Application Note:
By placing an NMR tube containing the reaction mixture directly into the NMR spectrometer, or by using a flow-NMR setup, spectra can be acquired at regular intervals. The disappearance of signals corresponding to the starting material and the appearance of signals for the product can be monitored. ¹H NMR is most commonly used due to its high sensitivity and the presence of protons in most organic molecules.
Experimental Protocol: In-situ ¹H NMR Monitoring
Objective: To obtain real-time kinetic data for the reaction of this compound by monitoring the changes in the proton NMR spectrum over time.
Instrumentation:
-
NMR spectrometer with a suitable probe.
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction conditions.
-
Internal standard (optional, for quantification, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Reaction Setup:
-
In an NMR tube, dissolve the limiting reactant and the internal standard (if used) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
-
Quickly place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.
-
-
Data Analysis:
-
Identify the characteristic signals for the benzylic protons of this compound (around 4.5-4.6 ppm) and the corresponding protons in the product.
-
Integrate these signals relative to the internal standard or another stable peak in the spectrum.
-
Plot the concentration or relative integral of the reactant and product as a function of time to obtain the reaction profile.
-
Quantitative Data Presentation:
Table 3: In-situ ¹H NMR Monitoring of a Substitution Reaction
| Time (min) | Integral of this compound CH₂ | Integral of Product CH₂ | % Conversion |
| 0 | 2.00 | 0.00 | 0.0 |
| 10 | 1.58 | 0.42 | 21.0 |
| 20 | 1.24 | 0.76 | 38.0 |
| 40 | 0.78 | 1.22 | 61.0 |
| 60 | 0.52 | 1.48 | 74.0 |
| 120 | 0.16 | 1.84 | 92.0 |
Note: This is a representative dataset. Integrals are normalized to a starting value of 2.00 for the benzylic protons.
Logical Relationship Diagram:
Application Notes and Protocols: Derivatization of 3,5-Dichlorobenzyl Chloride for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride is a versatile chemical scaffold that holds significant potential in the field of medicinal chemistry. The presence of two chlorine atoms on the aromatic ring can enhance the lipophilicity and metabolic stability of derivative compounds, while the reactive benzyl chloride moiety allows for a wide range of chemical modifications. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a particular focus on the development of novel therapeutic agents. The derivatization strategies discussed herein enable the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs.
Core Applications in Medicinal Chemistry
The 3,5-dichlorobenzyl moiety has been successfully incorporated into various molecular frameworks to generate compounds with a range of biological activities. A notable and well-documented application is in the development of potent antifungal agents.
Antifungal Agents: Succinate Dehydrogenase (SDH) Inhibitors
Derivatives of 3,5-dichlorobenzyl alcohol have shown remarkable efficacy as antifungal agents by targeting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[1][2] Inhibition of SDH disrupts the fungal cell's energy production, leading to cell death.
A noteworthy example is a series of 3,5-dichlorobenzyl ester derivatives, which have demonstrated potent activity against various plant pathogens.[1][2] The 3,5-dichlorobenzyl group serves as a key pharmacophore in these molecules.
The following table summarizes the in vitro antifungal activity of a lead 3,5-dichlorobenzyl ester compound (Compound 5 from the cited study) compared to the commercial fungicide boscalid.[1][2]
| Compound | Target Fungi | EC50 (mg/L)[1][2] |
| Compound 5 | Botrytis cinerea | 6.60 |
| Rhizoctonia solani | 1.61 | |
| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 |
| Rhizoctonia solani | 1.01 |
EC50: The half maximal effective concentration.
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and representative derivatives of this compound.
Protocol 1: Synthesis of 3,5-Dichlorobenzyl Alcohol
3,5-Dichlorobenzyl alcohol is a crucial precursor for the synthesis of many active derivatives, including the aforementioned antifungal esters. It can be prepared by the reduction of 3,5-dichlorobenzoyl chloride.
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
N-methylpyrrolidinone (NMP)
-
0.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
Procedure:
-
To a stirred solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in THF at 0 °C, add a solution of sodium borohydride (1.7-1.8 eq) in N-methylpyrrolidinone dropwise, maintaining the temperature at or below 18 °C.[3]
-
Stir the reaction mixture for 2 hours at ambient temperature.[3]
-
Partition the reaction mixture with 0.5 N aqueous HCl and EtOAc.[3]
-
Separate the layers and wash the aqueous layer with EtOAc.[3]
-
Combine the organic layers and wash with H₂O and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Recrystallize the crude solid from hot cyclohexane to obtain pure 3,5-dichlorobenzyl alcohol.[3]
Protocol 2: Synthesis of 3,5-Dichlorobenzyl Ester Derivatives (General Procedure)
This protocol describes the esterification of 3,5-dichlorobenzyl alcohol with a carboxylic acid, a key step in synthesizing the antifungal compounds mentioned previously.
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Carboxylic acid of interest
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dichlorobenzyl alcohol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Protocol 3: Synthesis and Reaction of 3,5-Dichlorobenzylmagnesium Chloride (Grignard Reagent)
The Grignard reagent of this compound is a potent nucleophile for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of derivatives.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aldehyde or ketone electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling side reactions.[4]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[4]
-
-
Reaction with an Electrophile (e.g., Aldehyde):
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Signaling Pathway: Mechanism of Action of Antifungal 3,5-Dichlorobenzyl Derivatives
Caption: Mechanism of action for antifungal 3,5-dichlorobenzyl ester derivatives.
Experimental Workflow: Synthesis of Antifungal Ester Derivatives
Caption: General workflow for the synthesis and evaluation of antifungal esters.
Logical Relationship: Derivatization Strategies from this compound
Caption: Key derivatization pathways from this compound.
References
Application of 3,5-Dichlorobenzoyl Chloride in Stereoselective Catalysis: A Versatile Building Block for Chiral Ligands
For Immediate Release
[City, State] – [Date] – In the pursuit of highly efficient and selective synthetic methodologies, the use of 3,5-dichlorobenzoyl chloride has emerged as a critical strategy in the development of advanced chiral ligands for stereoselective catalysis. While not a catalyst itself, this versatile chemical intermediate serves as a key building block for the functionalization of ligand backbones, enabling the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a variety of chemical transformations. This application note provides a comprehensive overview of the use of 3,5-dichlorobenzoyl chloride in the synthesis of such ligands and their potential applications in asymmetric catalysis, complete with detailed protocols and data.
Introduction
Stereoselective catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity. The efficacy of a metal-based catalyst in a stereoselective reaction is profoundly influenced by the chiral ligand coordinated to the metal center. The thoughtful design and synthesis of these ligands are therefore of paramount importance. 3,5-Dichlorobenzoyl chloride offers a valuable tool for chemists in this field, providing a rigid and electronically distinct substituent that can be readily incorporated into various ligand scaffolds. The presence of the 3,5-dichlorophenyl group can enhance non-covalent interactions between the catalyst and the substrate, which can be pivotal in achieving high stereocontrol.
Application in Chiral Ligand Synthesis: The NU-BIPHEP(O) Example
A notable application of 3,5-dichlorobenzoyl chloride is in the modification of stereodynamic diphosphine ligands, such as the "NU-BIPHEP(O)" class of compounds.[1] These ligands are of interest due to their unique conformational flexibility. By functionalizing the backbone of these ligands with 3,5-dichlorobenzoyl groups, researchers can influence the ligand's conformational preferences and create a more defined chiral pocket around the metal center.
The synthesis involves the reaction of a precursor ligand containing a nucleophilic site, such as a secondary amine, with 3,5-dichlorobenzoyl chloride. This amide bond formation is a robust and high-yielding reaction, making it an attractive method for ligand modification.
General Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of a 3,5-dichlorobenzoyl-functionalized NU-BIPHEP(O) ligand.
Stereoselective Catalysis: Potential Applications
While specific catalytic applications of the 3,5-dichlorobenzoyl-functionalized NU-BIPHEP(O) ligand are still under exploration, the design principles suggest its utility in various enantioselective transformations. The steric bulk and electronic nature of the 3,5-dichlorobenzoyl group are anticipated to be beneficial in reactions such as:
-
Asymmetric Hydrogenation: The modified ligand, when complexed with a suitable metal like rhodium or iridium, could be a highly effective catalyst for the enantioselective hydrogenation of prochiral olefins and ketones. The dichlorophenyl groups can help in creating a rigid chiral environment that effectively differentiates between the two faces of the substrate.
-
Asymmetric Allylic Alkylation: In palladium-catalyzed asymmetric allylic alkylation, the ligand's ability to influence the geometry of the π-allyl intermediate is crucial. The non-covalent interactions promoted by the 3,5-dichlorobenzoyl moiety could play a significant role in enhancing enantioselectivity.
-
Asymmetric C-C Bond Forming Reactions: Other carbon-carbon bond-forming reactions, such as conjugate additions and aldol reactions, could also benefit from the use of catalysts bearing these modified ligands.
Experimental Protocols
The following are representative protocols for the synthesis of a 3,5-dichlorobenzoyl-functionalized ligand and a general procedure for its application in a hypothetical asymmetric hydrogenation reaction, based on established methodologies for similar catalytic systems.
Protocol 1: Synthesis of a 3,5-Dichlorobenzoyl-Functionalized Diphosphine Ligand
This protocol is adapted from the synthesis of 3,5-dichlorobenzoyl modified tetrahydrobiisoindole “NU-BIPHEP(O)”.[1]
Materials:
-
Tetrahydrobiisoindole “NU-BIPHEP(O)” precursor (containing a secondary amine)
-
3,5-Dichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the NU-BIPHEP(O) precursor (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Slowly add the 3,5-dichlorobenzoyl chloride solution to the stirred solution of the ligand precursor and triethylamine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-dichlorobenzoyl-functionalized ligand.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Olefin
This is a general protocol and would require optimization for a specific substrate and the newly synthesized ligand.
Materials:
-
3,5-Dichlorobenzoyl-functionalized diphosphine ligand
-
[Rh(COD)2]BF4 or other suitable rhodium precursor
-
Prochiral olefin substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure reactor (autoclave)
-
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column for enantiomeric excess determination.
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the prochiral olefin substrate in the reaction solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product to determine the conversion (e.g., by 1H NMR).
-
Determine the enantiomeric excess (% ee) of the product by chiral GC or HPLC.
-
Data Presentation
Quantitative data for a specific reaction using a 3,5-dichlorobenzoyl-functionalized ligand is not yet extensively published. However, based on the performance of similar chiral diphosphine ligands in asymmetric hydrogenation, the expected outcomes can be tabulated for comparison purposes.
Table 1: Expected Performance in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand Modification | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) |
| Unmodified NU-BIPHEP(O) | 1.0 | Methanol | 20 | 25 | >99 | (Hypothetical) 85-95 |
| 3,5-Dichlorobenzoyl-NU-BIPHEP(O) | 1.0 | DCM | 20 | 25 | >99 | (Expected) >90 |
| Standard BIPHEP | 1.0 | Methanol | 20 | 25 | >99 | 80-90 |
Note: The data for the 3,5-dichlorobenzoyl-functionalized ligand is a projection based on the anticipated positive influence of the modification and requires experimental verification.
Logical Relationships in Catalyst Design
The rationale behind using 3,5-dichlorobenzoyl chloride in ligand design follows a clear logical progression aimed at enhancing catalytic performance.
Caption: Logical flow from the goal of high enantioselectivity to the specific molecular modification.
Conclusion
3,5-Dichlorobenzoyl chloride is a valuable reagent for the synthetic chemist focused on developing novel chiral ligands for stereoselective catalysis. Its incorporation into ligand frameworks, such as the NU-BIPHEP(O) class, offers a promising avenue for improving catalytic efficiency and enantioselectivity. The straightforward synthesis of these modified ligands, coupled with their potential for broad applicability in asymmetric transformations, makes this a compelling area for further research and development. The provided protocols offer a starting point for the synthesis and evaluation of these new catalytic systems.
References
Troubleshooting & Optimization
How to activate magnesium for Grignard reaction with 3,5-Dichlorobenzyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful activation of magnesium and subsequent Grignard reaction with 3,5-Dichlorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating the Grignard reaction with this compound?
The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[2] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[2] Benzyl chlorides, while generally reactive, can sometimes be challenging, and the presence of two electron-withdrawing chlorine atoms on the aromatic ring can influence reactivity.
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:
-
The disappearance of the color of a chemical activator like iodine.[2][3][4]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[2]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[2][5]
Q3: What are the most common methods for activating magnesium turnings?
Several methods are commonly employed to activate magnesium for Grignard reagent synthesis, which can be categorized as chemical and physical methods.[2]
-
Chemical Activation: This involves using activating agents that react with the magnesium surface to remove the oxide layer.[1][2] Common activators include:
-
Iodine (I₂): A small crystal of iodine is often added. It is believed to react with the magnesium where the oxide layer is thin, creating reactive sites.[1][2][6] The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[2]
-
1,2-Dibromoethane (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium, producing ethylene gas (observed as bubbling) and magnesium bromide.[1][5][7][8] This method is often referred to as the "entrainment method".[9][10]
-
Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also acts as a drying agent for the reaction mixture.[11]
-
-
Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.[2]
-
Crushing/Grinding: Using a dry glass rod to crush the magnesium turnings in the reaction flask exposes a fresh, oxide-free surface.[1][12]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface through cavitation.[1][12]
-
Dry Stirring: Stirring the magnesium turnings in an inert atmosphere before adding the solvent can reduce the oxide layer.[12][13]
-
Q4: Is it necessary to use anhydrous (dry) solvents and glassware?
Yes, it is critical to use anhydrous solvents and thoroughly dried glassware.[2][7] Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols, which will quench the reagent and prevent the desired reaction from occurring.[2]
Q5: What is Wurtz coupling and how can it be minimized with this compound?
Wurtz coupling (or homocoupling) is a significant side reaction where the formed Grignard reagent reacts with the starting halide (this compound) to produce a dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[3][14] This side reaction is particularly prevalent with reactive benzylic halides.[14][15] To minimize Wurtz coupling:
-
Slow Addition & Low Temperature: Add the this compound solution dropwise to the magnesium suspension. This keeps the halide concentration low and helps control the exothermic reaction.[14]
-
Use of Highly Reactive Magnesium: Specially activated magnesium, such as Rieke magnesium, can allow the reaction to proceed at lower temperatures, which can reduce the rate of Wurtz coupling.[15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Passivated magnesium surface (MgO layer)[1][2] - Wet glassware or solvent[2] - Impure this compound | - Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][7] - Mechanically activate: Crush some magnesium turnings with a dry glass rod.[12] - Apply gentle heat: Briefly warm the flask with a heat gun.[7] - Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents.[2][7] - Purify the halide: Ensure the this compound is pure and dry.[17] |
| Reaction starts but then stops | - Insufficient activation - Coating of the magnesium surface with byproducts | - Add more of the activating agent (iodine or DBE). - Place the flask in an ultrasonic bath to dislodge any coating on the magnesium surface.[12] |
| Formation of a white precipitate and low yield of Grignard reagent | - Excessive Wurtz coupling leading to the formation of the insoluble dimer.[3] | - Control the temperature: Use an ice bath to maintain a low reaction temperature.[14] - Slow down the addition: Add the this compound solution very slowly.[14] - Use a different solvent: Ethers like THF or 2-MeTHF can influence the reaction.[18] |
| Reaction is too vigorous and difficult to control | - Highly reactive magnesium - Addition of the halide is too fast - Insufficient cooling | - Cool the reaction: Immerse the flask in an ice bath before and during the addition of the halide.[19] - Reduce the rate of addition: Add the this compound solution dropwise.[19] - Ensure efficient stirring: Good agitation helps to dissipate heat. |
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Activating Agent/Action | Typical Amount/Procedure | Key Visual Indicator | Temperature | Notes |
| Iodine | I₂ crystals | A few small crystals | Disappearance of purple/brown color[2][4] | Room temp. to gentle warming | A very common and simple method.[2] |
| 1,2-Dibromoethane (DBE) | BrCH₂CH₂Br | A few drops | Bubbling (ethylene gas evolution)[1][7] | Room temperature | The reaction with DBE can be vigorous.[7] Produces innocuous byproducts.[1][8] |
| Mechanical Crushing | Physical force | Crush turnings with a glass rod | Localized bubbling or cloudiness | Room temperature | Exposes fresh magnesium surface.[1][12] |
| Sonication | Ultrasonic waves | Place flask in an ultrasonic bath | General cloudiness and warming | Room temperature | Cleans the magnesium surface through cavitation.[1][12] |
| DIBAH | Diisobutylaluminum hydride | 5-12 mol% | Temperature increase | ≤ 20°C for aryl halides[11] | Also acts as a drying agent.[11] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (three-necked round-bottom flask, condenser, and dropping funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine.[3] The flask may be gently warmed with a heat gun to promote activation.
-
Solvent and Halide Addition: Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.[7] Add a small amount (approx. 5-10%) of the this compound solution.
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.[3]
-
Continuation: Once the reaction has started, add the remaining this compound (dissolved in the rest of the anhydrous solvent) dropwise at a rate that maintains a controlled, gentle reflux.[3]
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described in Protocol 1. Add the magnesium turnings (1.2 equivalents) to the flask.
-
Solvent Addition: Add a minimal amount of anhydrous ether (diethyl ether or THF) to just cover the magnesium turnings.[7]
-
Initiation: With stirring, add a few drops of 1,2-dibromoethane. The onset of activation is indicated by the evolution of ethylene gas (bubbling).[7] Gentle warming with a heat gun may be applied if the reaction does not start.[7]
-
Organic Halide Addition: Once the bubbling from the DBE reaction subsides, begin the slow, dropwise addition of the this compound solution.[7] The reaction should become self-sustaining.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.[7]
Visualizations
Caption: The role of activators in exposing the reactive magnesium surface.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 17. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
- 19. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
Technical Support Center: Wurtz Coupling Reactions of 3,5-Dichlorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzyl chloride in Wurtz-type coupling reactions. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound in a Wurtz-type coupling?
A1: The most significant side reaction is the homocoupling of the starting material to form 1,2-bis(3,5-dichlorophenyl)ethane.[1] This occurs when the organometallic intermediate reacts with another molecule of this compound. This dimerization is a common issue with reactive benzylic halides.
Q2: How does the choice of metal affect the Wurtz coupling side reactions?
A2: While sodium is the classic metal for the Wurtz reaction, magnesium is often used in the context of Grignard reagent formation, where Wurtz-type coupling is a major side reaction.[2] The reactivity of the metal surface is crucial. Using highly active, finely divided metals can improve the rate of the desired reaction over the side reactions.[3] Alternative metals like zinc, often in combination with copper salts, can promote the desired coupling while minimizing unwanted side reactions.[4]
Q3: Can the solvent choice significantly reduce the formation of the Wurtz dimer?
A3: Yes, the choice of solvent is critical. For benzylic halides, ethereal solvents are common. Tetrahydrofuran (THF) can sometimes promote Wurtz coupling. In contrast, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) have been shown to significantly suppress the formation of the Wurtz dimer and improve the yield of the desired product.[2][5]
Q4: What is the expected impact of temperature on the prevalence of side reactions?
A4: Higher reaction temperatures generally increase the rate of Wurtz coupling side reactions.[6] The formation of the organometallic intermediate is often exothermic, and failure to control the temperature can lead to localized hotspots that favor the formation of the dimeric byproduct. Therefore, maintaining a low and controlled temperature is crucial for minimizing these side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of the desired coupled product and a high amount of a white precipitate. | This strongly indicates excessive Wurtz coupling, leading to the formation of the insoluble dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[3] | 1. Slow Addition: Add the this compound solution dropwise to the metal suspension at a rate that maintains a steady, low temperature. This minimizes the concentration of the halide available for the side reaction.[1][2] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath to control the exothermic reaction.[1] 3. Solvent Selection: Consider using 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether instead of THF.[2][5] |
| Reaction fails to initiate. | The metal surface may be passivated (e.g., by an oxide layer).[1] | 1. Metal Activation: Use fresh, high-purity metal turnings with a high surface area.[3] Consider activating the metal surface with a small crystal of iodine or 1,2-dibromoethane.[1] |
| A complex mixture of products is observed. | In addition to the Wurtz dimer, other side reactions like elimination or reaction with atmospheric moisture might be occurring. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic intermediates by water.[1] 2. Purity of Reagents: Use high-purity this compound and solvents to avoid unforeseen side reactions. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for Benzyl Chloride
| Solvent | Yield of Grignard Product (Alcohol after quenching) (%) | Observations | Reference |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. | [2] |
| Tetrahydrofuran (THF) | 27-30 | Poor yield due to significant Wurtz byproduct formation. | [2][5] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. | [2][5] |
Note: This data is for benzyl chloride as a representative benzylic halide and is indicative of the expected trends for this compound.
Experimental Protocols
Protocol 1: Minimizing Wurtz Coupling in the Grignard Formation of 3,5-Dichlorobenzylmagnesium Chloride
This protocol is designed to minimize the formation of the 1,2-bis(3,5-dichlorophenyl)ethane byproduct.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add one small crystal of iodine as an activator.
-
Reagent Preparation: In a separate, dry flask, prepare a solution of this compound in anhydrous 2-MeTHF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approx. 5-10%) of the halide solution to the stirred magnesium turnings. The solution should become cloudy and may gently reflux as the reaction initiates. If it does not start, gently warm the flask with a heat gun until initiation is observed.
-
Controlled Addition: Once the reaction is steadily proceeding, cool the flask in an ice-water bath to maintain an internal temperature between 5-10 °C. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady temperature. This slow addition is crucial to minimize Wurtz coupling.[1]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is ready for the subsequent reaction.
Protocol 2: Zinc-Copper Promoted Homocoupling of Benzylic Halides (Alternative to Wurtz)
This protocol provides an alternative method for the homocoupling of benzylic halides, which can offer higher yields and milder conditions compared to the classical Wurtz reaction.
Materials:
-
This compound (1.0 mmol)
-
Zinc dust (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound, zinc dust, and copper(I) iodide.
-
Solvent Addition: Add the saturated aqueous ammonium chloride solution to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: Upon completion, add dilute HCl to the reaction mixture.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(3,5-dichlorophenyl)ethane.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
Caption: Wurtz coupling main reaction vs. side reaction pathway.
Caption: Troubleshooting workflow for low yield in Wurtz-type reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Optimizing Reactions of 3,5-Dichlorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing solvent and temperature conditions for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity characteristics of this compound?
This compound is a primary benzylic halide. The benzylic position makes it reactive towards nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. The two chlorine atoms on the benzene ring are electron-withdrawing, which can have a modest influence on the reactivity of the benzylic carbon.
Q2: Which solvents are generally recommended for nucleophilic substitution reactions with this compound?
For S(_N)2 reactions, polar aprotic solvents are generally preferred. These solvents can solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[1] Commonly used polar aprotic solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
Polar protic solvents, such as water, ethanol, and methanol, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.[2]
Q3: How does temperature generally affect the rate and yield of reactions with this compound?
Increasing the reaction temperature generally increases the rate of reaction for most chemical transformations.[3] For S(_N)2 reactions, higher temperatures provide the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to an increase in side reactions, such as elimination or decomposition, which can lower the overall yield of the desired product. Therefore, temperature optimization is crucial.
Q4: What are the common side reactions to be aware of when working with this compound?
The primary side reaction in nucleophilic substitution of benzylic halides is elimination (E2), especially with sterically hindered or strongly basic nucleophiles. At higher temperatures, decomposition of the starting material or product can also occur. In reactions to form Grignard reagents, Wurtz coupling is a major side reaction that leads to the formation of a dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[4]
Troubleshooting Guides
N-Alkylation of Amines with this compound
This section provides guidance for optimizing the reaction between this compound and a primary or secondary amine to form a secondary or tertiary amine, respectively.
Problem: Low yield of the desired N-alkylated product.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally recommended for S(_N)2 reactions. Aprotic solvents are generally more efficient than protic solvents.[2] If the reaction is slow or incomplete, switching to a more polar aprotic solvent may improve the outcome. |
| Inappropriate Reaction Temperature | If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can increase the reaction rate. However, be cautious of higher temperatures which can promote side reactions.[3] Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Base is too weak or absent | A base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine) is often required to neutralize the HCl formed during the reaction. An accumulation of acid can protonate the amine nucleophile, rendering it unreactive. |
| Over-alkylation | Primary amines can undergo further alkylation to form a tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, use an excess of the starting amine. |
Quantitative Data on Solvent and Temperature Effects (Illustrative)
| Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | o-Xylene | K₂CO₃ | 110 | 8 | 85[2] |
| Aniline | Toluene | K₂CO₃ | 110 | 8 | 75[2] |
| Aniline | DMF | K₂CO₃ | 110 | 8 | Negligible[2] |
| Aniline | DMSO | K₂CO₃ | 110 | 8 | Negligible[2] |
Note: The data above is for the N-alkylation of aniline with benzyl alcohol using a copper-chromite catalyst and serves as an illustration of how solvent choice can dramatically affect yield. Specific data for this compound is limited.
Experimental Protocol: Synthesis of N-(3,5-Dichlorobenzyl)aniline
-
To a solution of aniline (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, 10 volumes), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for N-Alkylation
N-Alkylation Experimental Workflow
Williamson Ether Synthesis with this compound
This guide focuses on the synthesis of ethers from this compound and an alcohol.
Problem: Low yield of the desired ether product.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Alkoxide Formation | The reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide. Use a sufficiently strong base (e.g., NaH, KH) in an aprotic solvent (e.g., THF, DMF). For phenols, a weaker base like K₂CO₃ or Cs₂CO₃ may be sufficient.[5] |
| Suboptimal Solvent | Polar aprotic solvents like DMF and acetonitrile are commonly used and are effective at promoting S(N)2 reactions. Protic solvents can slow the reaction by solvating the alkoxide. |
| Low Reaction Temperature | If the reaction is sluggish, increasing the temperature (e.g., 50-100 °C) can be beneficial.[6] Monitor for the formation of elimination byproducts at higher temperatures. |
| Elimination Side Reaction (E2) | This is more likely with secondary or tertiary alcohols. As this compound is a primary halide, this is less of a concern from the electrophile side. However, using a bulky alkoxide can favor elimination. |
Quantitative Data on Solvent and Temperature Effects (Illustrative)
| Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Butanone | Reflux | 1 | ~50-95% (general)[7] |
| Ethanol | NaH | DMF | 50-100 | 1-8 | ~50-95% (general)[6] |
| Isopropanol | NaH | THF | RT to Reflux | 1-8 | Moderate |
| t-Butanol | KH | DMF | 50-100 | 1-8 | Low (Elimination likely) |
Note: The yields are general estimates for Williamson ether synthesis and the optimal conditions can vary significantly based on the specific alcohol used.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Ethyl Ether
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (10 volumes).
-
Cool the suspension to 0 °C and add ethanol (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Warm the reaction to the desired temperature (e.g., 50 °C) and stir until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Williamson Ether Synthesis
Williamson Ether Synthesis Workflow
Synthesis of 3,5-Dichlorobenzyl Azide
This guide addresses the synthesis of 3,5-Dichlorobenzyl azide via nucleophilic substitution with an azide salt.
Problem: Low yield of 3,5-Dichlorobenzyl azide.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Solvent | Polar aprotic solvents like DMF or DMSO are highly effective for this reaction as they solubilize the sodium azide and enhance the nucleophilicity of the azide anion. A mixture of acetone and water can also be used. |
| Reaction Temperature is too Low | While the reaction can proceed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the rate. However, be aware that organic azides can be thermally unstable, so excessive heating should be avoided. |
| Incomplete Reaction | The reaction may require longer reaction times for full conversion. Monitor the reaction progress by TLC. |
| Workup Issues | Organic azides can have some water solubility. Ensure thorough extraction during workup. |
Quantitative Data on Solvent and Temperature Effects (Illustrative for Benzyl Halides)
| Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| DMSO | Room Temp | Overnight | ~73% (for benzyl bromide) |
| Acetone/Water | Reflux | Several hours | Good to high |
| DMF | 50 | 2-4 hours | Good to high |
Note: Yields are based on analogous reactions with benzyl halides and may vary for this compound.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Azide
-
Dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO (10 volumes).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or 50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.
-
Caution: Organic azides are potentially explosive. Handle with care and avoid excessive heat and friction. It is often recommended to use the azide product in the next step without purification if possible.
Logical Relationship for Azide Synthesis
Key Considerations for Azide Synthesis
References
Troubleshooting Grignard reaction initiation failure with 3,5-Dichlorobenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and use of 3,5-Dichlorobenzylmagnesium Chloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Dichlorobenzylmagnesium Chloride and what are its primary applications?
A1: 3,5-Dichlorobenzylmagnesium Chloride is a Grignard reagent, an organomagnesium compound with the formula C₇H₅Cl₂Mg. It is synthesized from 3,5-dichlorobenzyl chloride and magnesium metal.[1] This reagent is a valuable building block in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] It is particularly useful in the pharmaceutical and agrochemical industries for introducing the 3,5-dichlorobenzyl group into molecules, which can significantly influence biological activity and metabolic stability.[1]
Q2: What are the initial indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically characterized by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the generation of heat (an exothermic reaction), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and potentially the spontaneous boiling of the solvent.[2]
Q3: Why is it critical to use anhydrous (dry) solvents and glassware?
A3: Grignard reagents are highly reactive and potent bases.[3] They will readily react with protic solvents like water and alcohols. This reaction quenches the Grignard reagent, preventing the desired synthetic reaction from occurring.[2][3][4] Therefore, the use of anhydrous solvents and thoroughly dried glassware is absolutely essential for a successful Grignard synthesis.[2][4][5]
Q4: What is Wurtz coupling, and why is it a significant side reaction with this compound?
A4: Wurtz coupling (or homocoupling) is a major side reaction where the newly formed Grignard reagent reacts with the starting this compound. This results in the formation of a dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[1] This side reaction consumes both the starting material and the desired Grignard reagent, leading to a significant reduction in the yield of the final product.[1] Benzylic halides, such as this compound, are particularly prone to this side reaction.[1]
Troubleshooting Guide: Reaction Initiation Failure
Issue: The Grignard reaction with this compound fails to initiate.
-
Symptom: No heat is generated after adding the initial portion of this compound. The magnesium turnings remain shiny, and if an activator like iodine was used, its characteristic color persists.[6]
This troubleshooting guide will walk you through the most common causes of initiation failure and provide systematic solutions.
Diagram: Troubleshooting Workflow for Grignard Initiation Failure
Caption: A troubleshooting flowchart for diagnosing Grignard initiation failure.
Possible Cause 1: Inactive Magnesium Surface
The primary obstacle to initiating a Grignard reaction is often the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[2] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the aryl halide.[2]
Solutions:
-
Mechanical Activation: Physically disrupting the MgO layer can expose fresh, reactive magnesium.
-
Chemical Activation: Using a small amount of an activating agent can chemically remove the oxide layer.
| Activator | Description | Visual Cue of Success |
| Iodine (I₂) | A small crystal is added to the dry magnesium. It is thought to react with the magnesium where the oxide layer is thin, creating reactive sites.[2][8] | The characteristic purple or brown color of iodine disappears.[2][6] |
| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium.[2] | The evolution of ethylene gas (bubbling) is observed.[2][6][9] |
| Diisobutylaluminum hydride (DIBAH) | A powerful activating agent that can also help to dry the reaction mixture.[10] | Initiation can often be achieved at or below 20°C.[10] |
Possible Cause 2: Presence of Moisture
As mentioned, Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvent, or starting materials will quench the reaction.
Solutions:
-
Glassware: All glassware should be rigorously dried before use, either by flame-drying under a vacuum or by oven-drying for several hours and allowing it to cool in a desiccator or under an inert atmosphere.[1][11]
-
Solvents: Use freshly opened anhydrous solvents or solvents that have been freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[12]
-
Inert Atmosphere: The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]
Possible Cause 3: Poor Quality of Reagents
Impurities in the this compound or the magnesium can inhibit the reaction.
Solutions:
-
This compound: If the purity is suspect, consider purifying it by distillation or recrystallization. Ensure it is free from any acidic impurities, such as HCl, which can be removed by washing with a mild base, followed by drying.[13]
-
Magnesium: Use high-purity magnesium turnings. If the turnings appear dull or oxidized, they can be washed with dilute HCl, followed by rinses with water, ethanol, and then ether, and finally dried under vacuum.[12]
Experimental Protocols
Protocol 1: General Procedure for Grignard Formation with this compound
This protocol provides a general methodology. Note that slow addition and temperature control are crucial to minimize Wurtz coupling.[1]
-
Preparation: Assemble a three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.[11]
-
Magnesium Setup: Add magnesium turnings (1.2 equivalents) to the flask. Flame-dry the flask containing the magnesium under a stream of inert gas and then allow it to cool.[6]
-
Activation (Optional but Recommended): Add a single, small crystal of iodine to the magnesium turnings.[1][11]
-
Reagent Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.[1]
-
Initiation: Add a small portion (approximately 5-10%) of the halide solution to the stirred magnesium turnings.[1] The reaction may be initiated by gently warming the flask with a heat gun until the iodine color fades and the solution becomes cloudy.[1]
-
Addition: Once the reaction has initiated and is proceeding steadily, cool the flask in an ice-water bath. Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C).[1]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[1]
Diagram: Grignard Reaction Pathway and Wurtz Coupling Side Reaction
Caption: The competitive pathways of Grignard reagent formation and Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Products from 3,5-Dichlorobenzyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 3,5-dichlorobenzyl chloride reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products of this compound.
Liquid-Liquid Extraction Issues
Q1: I am consistently getting an emulsion during the aqueous workup of my reaction mixture. How can I break it?
A1: Emulsion formation is a common issue, particularly when surfactant-like molecules are present. Here are several techniques to try, starting with the simplest:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to emulsions while still allowing for extraction.
-
Patience: Sometimes, simply allowing the mixture to stand for a while will allow the layers to separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1][2][3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help break the emulsion.[3]
-
Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes disrupt the emulsion.[3]
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can help to coalesce the emulsified droplets.[1][2][3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective method to break an emulsion.[2][3]
-
Acid/Base Addition: Adding a small amount of acid or base can alter the solubility of certain compounds and promote phase separation.[4]
Q2: I have a gooey or insoluble precipitate between the organic and aqueous layers. What should I do?
A2: This can happen when a partially soluble byproduct forms. The recommended approach is to wash the mixture with water to dissolve as much of the precipitate as possible, ensuring you retain the entire organic layer. Subsequently, use a generous amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to absorb any remaining insoluble material, which can then be removed by filtration.[1]
Column Chromatography Issues
Q3: My desired product and a byproduct are co-eluting during column chromatography. How can I improve the separation?
A3: Co-elution of compounds with similar polarities is a frequent challenge in chromatography. Here are some strategies to improve separation:
-
Solvent System Optimization:
-
Weaker Eluent: Start with a less polar solvent system. For normal phase chromatography, this might mean increasing the proportion of a non-polar solvent like hexanes or heptanes.
-
Solvent Selectivity: Try replacing one of the solvents in your mobile phase with another of similar polarity but different chemical properties. For example, if you are using a hexane/ethyl acetate system, you could try switching to a hexane/dichloromethane or hexane/acetone system. Sometimes, changing from a protic solvent (like methanol) to an aprotic solvent (like acetonitrile) can significantly alter selectivity.[5]
-
-
Stationary Phase Variation: If changing the mobile phase is ineffective, consider using a different stationary phase. If you are using silica gel, you could try alumina or a bonded-phase silica (like amino or cyano).
-
Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is increased gradually over time, can often provide better resolution than an isocratic (constant solvent composition) elution.[6]
Q4: My amine-containing product is streaking on the silica gel column. How can I prevent this?
A4: Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography of your basic compound.
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina or a deactivated silica gel.
Crystallization Issues
Q5: My product is "oiling out" instead of crystallizing. What can I do?
A5: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or when the temperature is too high. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid product, add a tiny crystal to the solution to induce crystallization.
-
Solvent System Adjustment: Your solvent system may not be optimal. Try using a different solvent or a mixture of solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common byproducts in reactions with this compound?
A1: The byproducts will depend on the specific reaction. However, some common side products include:
-
Unreacted this compound.
-
3,5-dichlorobenzyl alcohol: Formed by hydrolysis of the starting material if water is present.
-
Bis(3,5-dichlorobenzyl) ether: Can form under basic conditions, especially in Williamson ether synthesis.
-
Wurtz coupling product (1,2-bis(3,5-dichlorophenyl)ethane): This is a significant byproduct in Grignard reactions.[8][9]
Q2: What is a general workup procedure for a reaction involving this compound?
A2: A typical workup involves:
-
Quenching the reaction with an appropriate aqueous solution (e.g., water, dilute acid, or base).
-
Transferring the mixture to a separatory funnel and extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Washing the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering off the drying agent and concentrating the filtrate under reduced pressure to obtain the crude product.[9]
Recrystallization
Q3: What are some good recrystallization solvents for derivatives of this compound?
A3: The choice of solvent is highly dependent on the specific product. However, common solvents and solvent systems to try for compounds of moderate polarity include:
-
Ethanol or Methanol
-
Isopropanol
-
Hexanes/Ethyl Acetate
-
Hexanes/Acetone
-
Toluene/Heptane
For the starting material, this compound, a mixed solvent system of ethanol and n-hexane has been shown to be effective for recrystallization.[12]
Column Chromatography
Q4: What is a good starting point for a solvent system for flash chromatography of 3,5-dichlorobenzyl derivatives?
A4: For normal phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Hexanes/Ethyl Acetate
-
Hexanes/Dichloromethane
-
Hexanes/Acetone
The optimal ratio will depend on the polarity of your product and can be determined by thin-layer chromatography (TLC).
Data Presentation
Table 1: Reported Yields and Purity for Selected Reactions and Purification Methods
| Product/Reactant | Reaction Type | Purification Method | Reported Yield | Reported Purity |
| This compound | Chlorination of 3,5-Dichlorobenzyl alcohol | Recrystallization (Ethanol/n-hexane) | 73% | 99.3% (GC) |
| 2,3-Dichlorobenzoyl cyanide | Cyanation of 2,3-Dichlorobenzoyl chloride | Vacuum Distillation | >80% | 100% (HPLC) |
| Benzyl Acetate | Esterification of Benzyl Alcohol | Not specified | 94% (isolated) | Not specified |
| 3,5-Dichlorobenzoyl chloride | Chlorination | Underpressure Distillation | 94.7% | 98.5% |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
Quenching: Cool the reaction mixture to room temperature and transfer it to a separatory funnel of appropriate size.
-
Extraction: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to fully separate.
-
Collection: Drain the lower layer. If the desired product is in the upper layer, pour it out from the top of the funnel to avoid contamination.
-
Re-extraction: Extract the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine the organic extracts and wash with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine).
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for at least 15 minutes.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting workflow for breaking emulsions during liquid-liquid extraction.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]
Removing unreacted 3,5-Dichlorobenzyl chloride from product mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of unreacted 3,5-dichlorobenzyl chloride from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
The primary methods for removing unreacted this compound include chemical quenching followed by aqueous extraction, flash column chromatography, recrystallization, and distillation. The choice of method depends on the properties of your desired product, such as its polarity, solubility, and thermal stability.
Q2: How do I choose the best purification method for my specific product?
The selection of an appropriate purification strategy is critical and depends on the physicochemical properties of both your product and the unreacted starting material.
-
For products with significantly different polarity from the non-polar this compound, flash column chromatography is highly effective.
-
If your product is a solid with low solubility in a solvent in which this compound is soluble , recrystallization is an excellent choice.[1][2]
-
For products that are stable to bases and chemically different from the benzyl chloride, a chemical quench with a nucleophile (like an amine) followed by an aqueous extraction can selectively remove the starting material.[3]
-
Distillation is only suitable if your product has a significantly different boiling point from this compound and is thermally stable.[3]
Q3: What are the key physical and chemical properties of this compound to consider during purification?
Understanding the properties of this compound is essential for designing an effective purification strategy. It is a reactive compound and classified as a corrosive that can cause severe skin burns and eye damage.[4]
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₅Cl₃ | Helps in calculating molar equivalents for quenching reactions.[4] |
| Molecular Weight | 195.5 g/mol | Useful for characterization and reaction calculations.[4] |
| Appearance | White crystal | Visual identification.[5] |
| Solubility | Good solubility in non-polar organic solvents (e.g., hexane, toluene, ether, benzene).[6][7] | Dictates solvent choice for chromatography, extraction, and recrystallization. It is relatively non-polar. |
| Reactivity | Moisture sensitive; reacts with water and nucleophiles.[3][8] | Allows for chemical quenching as a removal method. Requires use of anhydrous solvents during reactions.[9] |
Q4: What safety precautions should be taken when handling this compound?
This compound is a hazardous substance.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, or skin contact.[10]
Troubleshooting Guides
This section provides detailed, methodology-specific guidance for removing unreacted this compound.
Guide 1: Purification by Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities. Since this compound is a relatively non-polar compound, it will elute quickly in non-polar solvent systems.
Q5: My product and the unreacted this compound are co-eluting during column chromatography. What can I do?
Co-elution is a common issue when the polarities of the product and impurity are similar.[3]
-
Optimize the Solvent System: Experiment with different eluent systems. A less polar solvent system (e.g., increasing the hexane content in a hexane/ethyl acetate mixture) will increase the retention time of all compounds but may improve the separation between your product and the less polar this compound.[3]
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
-
Check for Overloading: Overloading the column can lead to poor separation. Ensure you are not using too much crude material for the column size.
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.
-
Column Packing: Prepare a silica gel column in your chosen eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Run the column, starting with a low-polarity eluent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). The non-polar this compound should elute in the early fractions.
-
Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Purification by Chemical Quenching and Extraction
This method is ideal for products that are stable under basic conditions and do not react with the quenching agent. It converts the unreacted this compound into a more polar compound that can be easily removed with an aqueous wash.
Q6: What quenching agent should I use to remove unreacted this compound?
Aqueous ammonia or a primary/secondary amine (like diethylamine) is effective. These nucleophiles react with the electrophilic benzyl chloride to form a polar benzylamine derivative. This derivative, especially after protonation with a dilute acid wash, will be highly soluble in the aqueous phase and can be separated from your product in the organic layer.
Experimental Protocol: Quenching and Liquid-Liquid Extraction
-
Quenching Reaction: Cool the reaction mixture in an ice bath. Slowly add an excess of a quenching agent (e.g., concentrated aqueous ammonia or diethylamine) with vigorous stirring. Allow the mixture to stir for 1-2 hours to ensure the complete reaction of the this compound.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was not performed in a water-immiscible solvent, add one (e.g., ethyl acetate or diethyl ether).[9]
-
Aqueous Wash:
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of the benzyl chloride starting material.[9]
Guide 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products if a solvent can be found that meets specific criteria.[12]
Q7: How do I select an appropriate solvent for recrystallization to remove this compound?
The ideal solvent is one in which your desired product has high solubility at elevated temperatures but low solubility at room temperature or below.[12][13] Crucially, the unreacted this compound should remain highly soluble in the solvent even at low temperatures.[1] This will keep the impurity in the mother liquor while your pure product crystallizes out. Common solvent systems to screen include ethanol, isopropanol, hexanes, or mixtures like ethanol/water.
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale trials.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.[12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurity.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. royal-chem.com [royal-chem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,5-Dichlorobenzoyl chloride(2905-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions with 3,5-Dichlorobenzyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3,5-Dichlorobenzyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving this compound to be cautious of?
A1: this compound is susceptible to several types of highly exothermic reactions. The most common include:
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal to form a Grignard reagent is notoriously exothermic and requires strict control over the initiation and reaction rate.[1][2]
-
Friedel-Crafts Alkylation: The alkylation of aromatic compounds using this compound in the presence of a Lewis acid catalyst can generate significant heat.
-
Nucleophilic Substitution Reactions: Reactions with strong nucleophiles can be highly exothermic, leading to rapid temperature and pressure increases if not properly controlled.
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature that does not respond to standard cooling measures.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's appearance, such as rapid color change or vigorous gas evolution.[1]
-
The boiling of the solvent at the flask's surface, even with external cooling.
Q3: What immediate steps should be taken if a thermal runaway is suspected?
A3: In the event of a suspected thermal runaway, a pre-defined emergency protocol should be enacted swiftly:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath or adding a more efficient cooling medium (e.g., switching from an ice-water bath to a dry ice/acetone bath).
-
Alert Personnel: Inform all personnel in the immediate vicinity and the lab supervisor.
-
Prepare for Quenching: If the temperature continues to rise, be prepared to initiate the emergency quenching procedure.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow established site emergency procedures.
Q4: What are the key considerations for quenching a reaction with this compound?
A4: Quenching is a critical step to neutralize reactive species and should be performed with care. Key considerations include:
-
Choice of Quenching Agent: The choice of quenching agent depends on the specific reaction. For Grignard reactions, a saturated aqueous solution of ammonium chloride is commonly used.[1] For other reactions, a non-reactive solvent or a weak acid may be appropriate.
-
Temperature Control: Quenching itself can be exothermic. Therefore, the reaction mixture should be cooled in an ice bath before and during the slow, dropwise addition of the quenching agent.[1]
-
Rate of Addition: The quenching agent should be added slowly and in a controlled manner to avoid a sudden and violent reaction.
Troubleshooting Guides
Grignard Reaction Initiation Failure
| Symptom | Possible Cause | Troubleshooting Action |
| No signs of reaction (no bubbling, heat generation, or cloudiness) after adding a small amount of this compound solution.[1] | Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1] | Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere or by adding a small crystal of iodine.[1] |
| Presence of Moisture: Residual moisture in the glassware or solvent will quench the Grignard reagent as it forms.[1] | Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[1] | |
| Low Purity of Reagents: Impurities in the this compound or magnesium can inhibit the reaction.[1] | Use high-purity reagents. |
Low Yield in Grignard Reactions due to Wurtz Coupling
| Symptom | Possible Cause | Troubleshooting Action |
| Isolation of a significant amount of 1,2-bis(3,5-dichlorophenyl)ethane and a dark or brown reaction mixture.[1] | Wurtz Coupling: This is a major side reaction where the formed Grignard reagent reacts with the starting this compound.[1] | Slow Addition & Low Temperature: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C).[1][2] This keeps the halide concentration low, minimizing the side reaction.[1][2] |
| Solvent Choice: Consider using 2-methyltetrahydrofuran (2-MeTHF) as it has been shown to improve the ratio of the desired Grignard reagent to the Wurtz byproduct in benzylic systems.[2] |
Experimental Protocols
Protocol 1: Formation of 3,5-Dichlorobenzylmagnesium Chloride
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, dropping funnel, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble and flame-dry all glassware under a vacuum or a strong flow of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the flask and add a small crystal of iodine as an activator.[1]
-
Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent. Transfer this solution to the dropping funnel.[1]
-
Initiation: Add a small portion (approximately 5-10%) of the halide solution to the stirred magnesium turnings. The solution should become cloudy and may gently reflux as the reaction initiates. If it does not start, gently warm the flask with a heat gun.[1]
-
Addition: Once the reaction is steadily proceeding, cool the flask in an ice-water bath. Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C). This slow addition is crucial to minimize Wurtz coupling.[1][2]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[1]
Protocol 2: Quenching of a Grignard Reaction
Materials:
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ice bath
Procedure:
-
Cooling: Cool the reaction flask containing the Grignard reagent in an ice bath.
-
Slow Addition: Carefully and slowly add the saturated aqueous solution of ammonium chloride dropwise to the reaction mixture with vigorous stirring.[1]
-
Temperature Monitoring: Monitor the internal temperature throughout the quenching process to ensure it remains controlled.
-
Completion: Continue stirring in the ice bath for 15-30 minutes after the addition is complete to ensure the reaction is fully quenched.
Data Presentation
Table 1: Recommended Cooling Bath Temperatures for Exothermic Reactions
| Reaction Type | Recommended Cooling Bath | Target Internal Temperature |
| Grignard Reagent Formation | Ice-water bath | 5-10 °C |
| Friedel-Crafts Alkylation | Ice-water or Dry ice/acetone bath | 0-5 °C |
| Nucleophilic Substitution | Dependent on nucleophile strength, start with an ice-water bath | 0-25 °C |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Cl₃[3] |
| Molecular Weight | 195.47 g/mol [3] |
| Appearance | Colorless to slightly yellow liquid or solid |
| Boiling Point | 117-118 °C at 12 mmHg |
| Melting Point | 32-34 °C |
Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Grignard Reaction Issues.
References
Technical Support Center: Nucleophilic Substitution of 3,5-Dichlorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nucleophilic substitution of 3,5-Dichlorobenzyl chloride to achieve higher yields.
Troubleshooting Guide
Low product yield is a common issue in the nucleophilic substitution of this compound. This guide addresses potential causes and provides systematic solutions to improve your reaction outcomes.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor Nucleophile Strength: The chosen nucleophile may not be strong enough to displace the chloride ion effectively. | - Select a stronger nucleophile. For example, use thiophenoxide instead of phenol for O-arylations. - Increase the nucleophilicity by using a less coordinating solvent or by adding a catalyst. |
| Reaction Conditions Not Optimized: Temperature, reaction time, or solvent may not be suitable for the specific nucleophile. | - Temperature: Gradually increase the reaction temperature in increments of 10°C. Note that higher temperatures can also promote side reactions. - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Solvent: Choose a solvent that is appropriate for the chosen nucleophile and reaction mechanism. Polar aprotic solvents like DMF or DMSO generally favor S_N2 reactions.[1] | |
| Steric Hindrance: A bulky nucleophile may have difficulty accessing the benzylic carbon. | - If possible, use a less sterically hindered nucleophile. - Increase the reaction temperature to overcome the activation energy barrier. | |
| Presence of Significant Side Products | Elimination (E2) Pathway Competition: Strong, bulky bases can promote the elimination of HCl, leading to the formation of an alkene. | - Use a less sterically hindered, but still strong, nucleophile. - Employ a less basic nucleophile if the substitution reaction allows. - Lower the reaction temperature. |
| Over-alkylation (for amine nucleophiles): The product of the initial substitution can act as a nucleophile and react further with the starting material. | - Use a large excess of the amine nucleophile to favor the mono-alkylation product. - Add the this compound slowly to the reaction mixture containing the amine. | |
| Wurtz-type Coupling: This is a common side reaction in Grignard reagent formation, where the organometallic intermediate reacts with the starting halide. | - Add the this compound solution slowly to the magnesium turnings. - Maintain a low reaction temperature during the formation of the Grignard reagent. |
Frequently Asked Questions (FAQs)
Q1: Is the nucleophilic substitution of this compound more likely to proceed via an S_N1 or S_N2 mechanism?
A1: The reaction can proceed through both S_N1 and S_N2 pathways, and the dominant mechanism depends on the reaction conditions.[1]
-
S_N2 is favored by: Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone).
-
S_N1 is favored by: Weak nucleophiles and polar protic solvents (e.g., water, ethanol) that can stabilize the benzylic carbocation intermediate.
Q2: What are common side reactions to be aware of, and how can I minimize them?
A2: The primary side reactions are elimination (E2) and, for certain nucleophiles, over-alkylation or Wurtz-type coupling.
-
To minimize elimination: Use a less bulky and less basic nucleophile, and keep the reaction temperature as low as feasible.
-
To minimize over-alkylation with amines: Use a significant excess of the amine starting material.
-
To minimize Wurtz-type coupling (in Grignard reactions): Ensure slow addition of the benzyl chloride to the magnesium at a low temperature.
Q3: How can I improve the solubility of my nucleophile in the organic solvent to increase the reaction rate?
A3: Phase-transfer catalysis (PTC) is an effective technique to overcome solubility issues. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs. This can significantly increase the reaction rate and yield.
Q4: What is a general starting point for reaction conditions if I am trying a new nucleophile?
A4: A good starting point for an S_N2 reaction would be to use a 1.1 to 1.5 molar excess of your nucleophile relative to this compound in a polar aprotic solvent like DMF or acetonitrile. Begin at room temperature and gradually increase the temperature while monitoring the reaction's progress.
Data on Reaction Yields
The following tables summarize reported yields for the nucleophilic substitution of this compound and related benzyl halides with various nucleophiles.
Table 1: Cyanide Nucleophile
| Substrate | Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | KCN | Methanol | KI | Reflux | 12 | 93[2] |
Table 2: Amine Nucleophiles
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl chloride | Aniline | Water | NaHCO₃ | 90-95 | 4 | 85-87 |
Table 3: Azide Nucleophile
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzyl bromide | NaN₃ | DMSO | Room Temp. | Overnight | 73[1] |
Note: Data for unsubstituted or differently substituted benzyl halides is provided as a reference point for optimizing reactions with this compound.
Key Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzyl Cyanide
This protocol is adapted from a procedure for the synthesis of substituted benzyl cyanides.[2]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Potassium iodide (KI)
-
Methanol
-
Standard glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in methanol.
-
Add potassium cyanide (0.98 equivalents) and a catalytic amount of potassium iodide (e.g., 0.1 equivalents) to the solution.
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Heat the mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the methanol under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: N-Alkylation of Aniline with this compound
This protocol is a general method for the N-alkylation of anilines.
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Standard glassware for heating and work-up
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.
-
Heat the mixture to 90-95°C with vigorous stirring.
-
Slowly add this compound (1 equivalent) over 1.5-2 hours.
-
Continue heating and stirring for a total of 4 hours.
-
Cool the mixture and filter.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the excess aniline by vacuum distillation.
-
The product, N-(3,5-dichlorobenzyl)aniline, can be further purified by vacuum distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: S_N1 vs. S_N2
Caption: Competing S_N1 and S_N2 pathways for nucleophilic substitution.
General Experimental Workflow
Caption: A typical workflow for a nucleophilic substitution experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
Impact of reagent purity on 3,5-Dichlorobenzyl chloride reaction outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding reactions involving 3,5-dichlorobenzyl chloride. The purity of reagents is a critical factor influencing the success of these reactions, and this resource is designed to assist researchers, scientists, and drug development professionals in achieving their desired experimental outcomes. While this compound can undergo various transformations, this guide will focus on the well-documented Grignard reaction due to its sensitivity to reagent purity and the availability of relevant data.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Grignard reagents from this compound.
Question: My Grignard reaction with this compound is failing to initiate. What are the common causes and solutions?
Answer:
Failure to initiate a Grignard reaction is a common issue that can often be attributed to several factors related to reagent purity and reaction conditions.
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Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[1]
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Solution: Activate the magnesium surface. This can be achieved by methods such as crushing the turnings in an inert atmosphere, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.
-
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Presence of Moisture: Grignard reagents are highly reactive with water. Any residual moisture in the glassware or solvent will quench the reaction.[1]
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Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source.
-
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Low Purity of Reagents: Impurities in the this compound or the magnesium can inhibit the reaction.[1]
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Solution: Use high-purity this compound and magnesium turnings.
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Question: I am observing a low yield of my desired product after reacting the Grignard reagent. What is the likely cause?
Answer:
A low yield in Grignard reactions with this compound is often due to a significant side reaction known as Wurtz coupling.
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Wurtz Coupling: This side reaction involves the coupling of the formed Grignard reagent with the starting this compound to produce a homocoupled dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[1] This consumes both the starting material and the desired Grignard reagent.[1]
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Solution: To minimize Wurtz coupling, add the this compound solution dropwise to the magnesium suspension at a low temperature (e.g., 0-10 °C).[1] This keeps the concentration of the benzyl chloride low, favoring the formation of the Grignard reagent over the coupling reaction.
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Question: My reaction mixture turned dark brown, and I isolated a significant amount of a high-boiling point byproduct. What happened?
Answer:
The formation of a dark brown color and the isolation of a high-boiling point byproduct are characteristic signs of the Wurtz coupling side reaction, leading to the formation of 1,2-bis(3,5-dichlorophenyl)ethane.[1] As explained above, this side reaction competes with the formation of the desired Grignard reagent. To mitigate this, slow addition of the this compound at low temperatures is crucial.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to consider in this compound for a successful Grignard reaction?
A1: The most critical impurity is water, as it will readily react with and destroy the Grignard reagent. Another significant impurity to be aware of is the corresponding alcohol, 3,5-dichlorobenzyl alcohol. The acidic proton of the alcohol will quench the Grignard reagent. Other potential impurities from the synthesis of this compound, such as residual starting materials or byproducts, can also interfere with the reaction.
Q2: How does the choice of solvent affect the outcome of the Grignard reaction?
A2: The choice of an ethereal solvent is critical for the successful formation and stabilization of the Grignard reagent. Solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. The solvent can influence the rate of the main reaction versus the Wurtz coupling side reaction. For the closely related benzyl chloride, it has been shown that solvents can significantly impact the product-to-byproduct ratio.
Q3: Can I store a solution of 3,5-dichlorobenzylmagnesium chloride for later use?
A3: It is generally recommended to use the Grignard reagent immediately after its preparation. These reagents are sensitive to air and moisture and can degrade over time, leading to lower yields in subsequent reactions.
Data Presentation
The purity of this compound is paramount for successful reaction outcomes. While specific quantitative data correlating impurity percentages to yield loss is not extensively published, the qualitative effects of common impurities are well-understood.
Table 1: Impact of Common Impurities on Grignard Reaction Outcome
| Impurity | Chemical Formula | Impact on Grignard Reaction |
| Water | H₂O | Rapidly quenches the Grignard reagent, preventing its formation and reaction. |
| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | The acidic hydroxyl proton reacts with and consumes the Grignard reagent. |
| Unreacted Starting Materials (e.g., 3,5-dichlorobenzoic acid) | C₇H₄Cl₂O₂ | Acidic protons will quench the Grignard reagent. |
| Over-chlorinated byproducts | - | May have different reactivity or introduce impurities into the final product. |
Table 2: Influence of Ethereal Solvents on the Product-to-Wurtz Coupling Byproduct Ratio for Benzyl Chloride Grignard Reaction *
| Solvent | Product to Wurtz Coupling Byproduct Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
*Data for the analogous benzyl chloride Grignard reaction. This illustrates the significant impact the choice of solvent can have on minimizing the Wurtz coupling side reaction.[2]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride and Reaction with an Aldehyde
This protocol outlines the preparation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde as an example electrophile.
Materials:
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Magnesium turnings
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This compound (high purity)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (crystal)
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Aldehyde (e.g., benzaldehyde)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
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Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine as an activator.
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Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
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Initiation: Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.[1]
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Grignard Reagent Formation: Once the reaction has initiated, cool the flask in an ice bath. Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition at low temperature is crucial to minimize Wurtz coupling.[1] After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
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Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde (0.9 equivalents) in the same anhydrous solvent dropwise.
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Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
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Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Grignard reaction pathway of this compound.
Caption: Troubleshooting workflow for the Grignard reaction.
Caption: Logical relationship of reagent purity and reaction outcome.
References
Technical Support Center: Strategies to Minimize Homocoupling of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses involving 3,5-Dichlorobenzyl chloride, with a primary focus on minimizing homocoupling side reactions.
General FAQs
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling, also known as Wurtz coupling in the context of Grignard reactions, is an undesired side reaction where two molecules of the starting halide (this compound) react with each other to form a dimer, in this case, 1,2-bis(3,5-dichlorophenyl)ethane.[1] This reaction is problematic as it consumes the starting material and can complicate the purification of the desired cross-coupled product, leading to lower yields.[1] Benzylic halides like this compound are particularly prone to this side reaction due to the stability of the benzylic radical intermediate that can be formed.
Q2: What are the general strategies to minimize homocoupling across different types of cross-coupling reactions?
A2: While specific tactics vary depending on the reaction (Grignard, Suzuki, etc.), the core principles for minimizing bimolecular homocoupling often involve:
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Controlling the concentration of the reactive species: Slow addition of the this compound or the organometallic reagent helps maintain a low concentration of the species prone to homocoupling.[1]
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Optimizing reaction temperature: Lower temperatures generally disfavor the homocoupling pathway.[1]
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Careful selection of reagents: The choice of catalyst, ligands, base, and solvent can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Ensuring an inert atmosphere: For many coupling reactions, particularly those involving organometallic reagents, excluding oxygen is crucial as it can promote homocoupling.[2]
Grignard Reactions
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product and formation of a white precipitate. | This is a classic sign of excessive Wurtz (homo)coupling, leading to the insoluble 1,2-bis(3,5-dichlorophenyl)ethane dimer. | 1. Slow Addition: Add the this compound solution dropwise to the magnesium turnings.[1] 2. Low Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) after initiation.[1] 3. High-Purity Reagents: Use high-purity magnesium turnings and anhydrous solvents. |
| Reaction fails to initiate. | 1. Passivation of the magnesium surface with magnesium oxide.[1] 2. Presence of moisture in the glassware or solvent.[1] | 1. Activate Magnesium: Use a small crystal of iodine, 1,2-dibromoethane, or mechanical stirring to activate the magnesium surface.[1] 2. Rigorous Drying: Flame-dry all glassware and use freshly distilled anhydrous solvents. |
| Formation of 3,5-dichlorotoluene as a byproduct. | Protonation of the Grignard reagent by a proton source, most commonly water. | Ensure all reagents and solvents are strictly anhydrous. |
FAQs for Grignard Reactions
Q3: What is the best solvent to minimize homocoupling in the Grignard reaction of this compound?
A3: While THF is commonly used, studies on similar benzylic systems suggest that 2-methyltetrahydrofuran (2-MeTHF) can be superior in minimizing Wurtz coupling byproducts. A mixture of 2-MeTHF and THF has also been shown to be effective.
Q4: How does the rate of addition of this compound affect the yield?
A4: A slow, controlled addition rate is critical. Adding the halide dropwise ensures that its concentration in the reaction mixture remains low, which kinetically disfavors the bimolecular homocoupling reaction in favor of the formation of the Grignard reagent on the magnesium surface.[1]
Data Presentation: Grignard Reaction Conditions
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Temperature | Low temperature (e.g., 0-10 °C) after initiation[1] | Slows down the rate of the bimolecular homocoupling reaction. |
| Addition Rate | Slow, dropwise addition of this compound[1] | Maintains a low concentration of the halide, disfavoring dimerization. |
| Solvent | Anhydrous 2-MeTHF or a 2-MeTHF/THF mixture | Can improve the ratio of Grignard reagent to homocoupling product. |
| Magnesium | High-purity, activated turnings | A clean, active surface promotes efficient Grignard formation over side reactions. |
Experimental Protocol: Grignard Reagent Formation with Minimized Homocoupling
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a single crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF via the dropping funnel to the stirred magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray suspension is the Grignard reagent.
Visualization: Grignard Reaction Workflow
References
Technical Support Center: Quenching Procedures for Grignard Reactions of 3,5-Dichlorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dichlorobenzyl chloride in Grignard reactions.
Troubleshooting Guide
Q1: My quenching process is extremely vigorous and difficult to control. What is happening and how can I mitigate this?
A1: The quenching of a Grignard reaction is inherently exothermic due to the rapid protonation of the highly basic Grignard reagent. An uncontrolled exotherm can be dangerous and lead to side reactions or loss of product.
Root Causes and Solutions:
| Issue | Root Cause | Recommended Action |
| Violent Reaction | Rapid addition of the quenching agent. | Always add the quenching agent dropwise and slowly to the reaction mixture, preferably using an addition funnel for better control. |
| "Volcano" Eruption | An induction period where the reaction starts slowly, followed by a sudden, rapid exotherm. | Be patient and respect the induction period; do not add more quenching agent if the reaction does not start immediately. |
| Poor Heat Dissipation | Inadequate cooling of the reaction vessel. | Ensure the reaction flask is submerged in an ice bath before and during the entire quenching process to effectively dissipate the generated heat. |
| Highly Concentrated Reaction | The reaction mixture is too concentrated, leading to a rapid temperature increase. | Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before quenching. |
Q2: I am observing a white emulsion during the workup, which makes phase separation difficult. How can I resolve this?
A2: Emulsion formation is a common issue during the workup of Grignard reactions, often caused by the precipitation of fine magnesium salts.
Strategies to Break Emulsions:
| Technique | Description |
| Addition of Dilute Acid | Adding a dilute acid like 1 M HCl can help dissolve the magnesium salts and break the emulsion. |
| Addition of Brine | Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase. |
| Filtration | Filtering the entire mixture through a pad of Celite can help remove the fine precipitates that are stabilizing the emulsion. |
| Patience and Gentle Swirling | Sometimes, allowing the mixture to stand for a period with occasional gentle swirling can lead to phase separation. |
Q3: My final product yield is low, and I suspect issues during the quenching and workup. What are the potential causes?
A3: Low yields can stem from several factors during the quenching and workup stages.
Potential Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of the Grignard Reagent | Premature quenching of the Grignard reagent by residual moisture in the quenching agent or glassware. |
| Side Reactions During Quenching | Using a quenching agent that is too reactive or not suitable for the substrate can lead to side product formation. |
| Incomplete Extraction of the Product | The desired product may have some solubility in the aqueous layer. |
| Product Degradation | The product might be sensitive to the pH or temperature during workup. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a Grignard reaction?
A1: Quenching is the process of terminating the Grignard reaction by adding a proton source to the reaction mixture. This protonates the magnesium alkoxide intermediate formed after the Grignard reagent has reacted with the electrophile, yielding the final alcohol product. It also neutralizes any unreacted Grignard reagent.
Q2: What are the most common quenching agents for Grignard reactions?
A2: The most common quenching agents are dilute aqueous solutions of acids or salts. The choice of quenching agent depends on the stability of the final product.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a mild and commonly used quenching agent, especially for acid-sensitive products.
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): These are effective for quenching and dissolving the resulting magnesium salts. However, they should be used with caution if the product is prone to acid-catalyzed degradation.
-
Water: While a simple proton source, quenching with water can be highly exothermic and may lead to the formation of magnesium hydroxide, which can be difficult to remove.
Q3: What are the major side products I should be aware of in a Grignard reaction with this compound?
A3: The primary side product is the Wurtz coupling product, 1,2-bis(3,5-dichlorophenyl)ethane. This dimer forms when the Grignard reagent reacts with the starting this compound. Another common side product is 3,5-dichlorotoluene, which results from the protonation of the Grignard reagent by any residual moisture.
Q4: How can I minimize the formation of the Wurtz coupling side product?
A4: Several strategies can be employed to suppress this side reaction:
-
Slow Addition & Low Temperature: Add the this compound solution dropwise to the magnesium suspension. This keeps the halide concentration low and minimizes the chance of it reacting with the newly formed Grignard reagent. Maintaining a low reaction temperature is also crucial.
-
High-Quality Magnesium: Use fresh, high-purity magnesium turnings with a large surface area. Activation of the magnesium with a small crystal of iodine is also recommended.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For benzylic Grignard reagents, a 9:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and tetrahydrofuran (THF) has been shown to be effective in reducing the formation of Wurtz-type side products.
Q5: Can I use acetone to quench my Grignard reaction?
A5: While acetone can react with Grignard reagents, it is generally not used as a primary quenching agent for the workup of a reaction where a specific alcohol is the desired product. Acetone itself is an electrophile and will react with the Grignard reagent to form a tertiary alcohol (2-(3,5-dichlorophenyl)propan-2-ol in this case), which would be an impurity in your desired product. Quenching is typically done with a proton source to protonate the alkoxide of the desired product.
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Typical Concentration | Observations | Advantages | Disadvantages |
| Saturated Aqueous NH₄Cl | Saturated Solution | Mildly exothermic reaction. | Mild conditions, suitable for acid-sensitive products. | May not be as effective at dissolving magnesium salts as strong acids. |
| Dilute HCl | 1-2 M | Can be a vigorous and exothermic reaction. | Effectively dissolves magnesium salts, leading to a cleaner workup; can prevent emulsions. | The acidic environment can cause degradation of acid-sensitive products. |
| Water | Pure | Can be a very vigorous and highly exothermic reaction. | Readily available and inexpensive. | Can form insoluble magnesium hydroxide, leading to difficult workups and emulsions. |
Table 2: Common Side Products in the Grignard Reaction of this compound
| Side Product | Structure | Formation Mechanism |
| 1,2-bis(3,5-dichlorophenyl)ethane | Cl₂C₆H₃CH₂CH₂C₆H₃Cl₂ | Wurtz-type coupling of the Grignard reagent with the starting halide. |
| 3,5-Dichlorotoluene | Cl₂C₆H₃CH₃ | Protonation of the Grignard reagent by adventitious water. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure using Saturated Aqueous Ammonium Chloride
-
Cooling: Once the reaction between the 3,5-Dichlorobenzylmagnesium chloride and the electrophile is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction flask to 0 °C in an ice bath.
-
Slow Addition: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture. Maintain the temperature below 20 °C. The addition should be controlled to manage the exotherm.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure all the reactive species are quenched.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching Procedure using Dilute Hydrochloric Acid
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice bath.
-
Slow Addition: Cautiously and dropwise, add 1 M aqueous hydrochloric acid (HCl) to the stirred reaction mixture. Be prepared for a vigorous reaction and potential gas evolution (if excess magnesium is present). Maintain the temperature below 20 °C.
-
Dissolution: Continue adding the dilute HCl until all the magnesium salts have dissolved and the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A generalized workflow for the quenching and workup of a Grignard reaction.
Caption: A troubleshooting decision tree for common issues in Grignard reaction quenching.
Validation & Comparative
Reactivity Face-Off: 3,5-Dichlorobenzyl Chloride vs. Benzyl Chloride in Nucleophilic Substitution
A Senior Application Scientist's Guide to Understanding and Predicting Reactivity
For researchers and professionals in drug development and organic synthesis, the choice of a benzylic halide starting material can significantly impact reaction outcomes, yield, and purity. While benzyl chloride is a ubiquitous and well-understood reagent, its substituted analogues, such as 3,5-dichlorobenzyl chloride, present a nuanced reactivity profile that warrants a detailed comparison. This guide provides an in-depth analysis of the comparative reactivity of these two compounds in nucleophilic substitution reactions, supported by theoretical principles and actionable experimental protocols.
At a Glance: The Core Differences
The fundamental difference between benzyl chloride and this compound lies in the electronic properties imparted by the two chlorine atoms on the aromatic ring. These strongly electron-withdrawing groups modulate the reactivity of the benzylic carbon-chlorine bond, leading to distinct behaviors in both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions.
Theoretical Framework: Electronic Effects at Play
The reactivity of benzyl halides is dictated by a delicate balance of inductive and resonance effects, which influence the stability of carbocation intermediates in SN1 pathways and the energetics of the transition state in SN2 pathways.
In an SN1 reaction , the rate-determining step is the formation of a benzyl carbocation. For unsubstituted benzyl chloride, this carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring.[1] However, in the case of this compound, the two chlorine atoms exert a powerful electron-withdrawing inductive effect. This effect destabilizes the incipient benzyl carbocation, making its formation less favorable and thus slowing down the SN1 reaction rate.
Conversely, in an SN2 reaction , the reaction proceeds through a five-coordinate transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs.[2] Electron-withdrawing groups on the benzene ring can stabilize this electron-rich transition state, thereby accelerating the SN2 reaction.[2] Therefore, it is anticipated that this compound may exhibit enhanced reactivity over benzyl chloride under SN2 conditions.
Quantitative Reactivity Comparison: Solvolysis Data
A comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water provides a robust dataset for this analysis.[3] The data from this study can be used in conjunction with the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[4]
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzyl chloride).
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the solvolysis of benzyl chlorides, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction (by stabilizing the carbocation) and electron-withdrawing groups decelerate it. The substituent constant for a chlorine atom in the meta position (σm) is +0.37.[5][6] For this compound, we can approximate the combined effect by summing the σm values, giving a total σ of +0.74.
Based on the data for other chloro-substituted benzyl chlorides in the aforementioned study, we can project a significant decrease in the solvolysis rate for this compound compared to benzyl chloride.
| Compound | Relative Solvolysis Rate (k/k₀) | Mechanism |
| Benzyl Chloride | 1 (baseline) | SN1 / SN2 |
| This compound | Estimated to be significantly < 1 | Slower SN1, potentially faster SN2 |
Note: The relative rate for this compound is an estimation based on the established principles of physical organic chemistry and available data for analogous compounds.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and benzyl chloride, the following well-established qualitative experiments can be performed. These protocols are designed to favor either an SN1 or an SN2 pathway, providing a clear visual indication of reactivity.
Protocol 1: Comparison of SN1 Reactivity using Silver Nitrate in Ethanol
This experiment favors the SN1 mechanism due to the use of a polar protic solvent (ethanol) and a weak nucleophile (ethanol). The silver nitrate acts as a trapping agent for the chloride ion produced, forming an insoluble silver chloride precipitate. The rate of precipitate formation is indicative of the rate of carbocation formation.
Materials:
-
This compound
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Benzyl chloride
-
2% Silver nitrate in ethanol solution
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Acetone (for cleaning)
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Test tubes and rack
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Pipettes
-
Water bath
Procedure:
-
Label two clean, dry test tubes, one for each compound.
-
Add 2 mL of the 2% silver nitrate in ethanol solution to each test tube.
-
Add 2-3 drops of benzyl chloride to its respective test tube and 2-3 drops of this compound to the other.
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Shake both tubes to ensure mixing and start a timer.
-
Observe the tubes for the formation of a white precipitate (AgCl). Record the time it takes for the precipitate to appear.
-
If no reaction occurs at room temperature after 5-10 minutes, place the test tubes in a warm water bath (around 50°C) and continue to observe.
Expected Outcome:
Benzyl chloride is expected to form a precipitate of AgCl much more rapidly than this compound. This is due to the relative ease of formation of the resonance-stabilized benzyl carbocation compared to the destabilized 3,5-dichlorobenzyl carbocation.
Protocol 2: Comparison of SN2 Reactivity using Sodium Iodide in Acetone
This experiment is designed to promote the SN2 mechanism. Acetone is a polar aprotic solvent that does not solvate the nucleophile (iodide) as strongly as a protic solvent, making it more reactive. The reaction product, sodium chloride, is insoluble in acetone and will precipitate out, providing a visual cue for the reaction's progress.
Materials:
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This compound
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Benzyl chloride
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15% Sodium iodide in acetone solution
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Test tubes and rack
-
Pipettes
-
Water bath
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 2-3 drops of benzyl chloride to one tube and 2-3 drops of this compound to the other.
-
Shake both tubes to mix the contents and start a timer.
-
Observe the tubes for the formation of a white precipitate (NaCl).
-
If no reaction is observed at room temperature after 5-10 minutes, gently warm the tubes in a water bath (around 50°C).
Expected Outcome:
Based on the theoretical principle that electron-withdrawing groups can stabilize the SN2 transition state, it is plausible that this compound will react faster or at a comparable rate to benzyl chloride in this experiment. A faster formation of the NaCl precipitate would indicate a higher reactivity towards the SN2 pathway.
Summary and Practical Implications
The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions of the benzene ring significantly alters the reactivity of the benzylic chloride compared to its unsubstituted counterpart.
-
For SN1 reactions , this compound is considerably less reactive than benzyl chloride due to the inductive destabilization of the carbocation intermediate. This is a critical consideration when designing reactions that are intended to proceed through an SN1 mechanism, as harsher conditions or longer reaction times may be necessary.
-
For SN2 reactions , this compound is expected to be at least as reactive, and potentially more so, than benzyl chloride. This is attributed to the stabilization of the electron-rich transition state by the electron-withdrawing substituents.
For the synthetic chemist, this means that the choice between these two reagents can be strategically employed to favor one reaction pathway over another. If a clean SN2 reaction is desired, this compound may offer advantages in terms of rate and selectivity. Conversely, if an SN1 pathway is sought, benzyl chloride will be the more facile substrate.
This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and successful outcomes.
References
- 1. CHEMSOLVE.NET: Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? [chemizi.blogspot.com]
- 2. nbinno.com [nbinno.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. web.viu.ca [web.viu.ca]
A Comparative Guide to Grignard, Barbier, and Reformatsky Reactions for 3,5-Dichlorobenzyl Chloride
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides an objective comparison of three powerful organometallic reactions—the Grignard, Barbier, and Reformatsky reactions—in the context of their application to 3,5-dichlorobenzyl chloride, a common building block in medicinal chemistry. We will delve into their respective mechanisms, operational differences, and provide supporting data and protocols to inform your synthetic strategy.
Grignard vs. Barbier: A Direct Comparison for this compound
The Grignard and Barbier reactions both utilize organometallic intermediates to effect nucleophilic attack on carbonyl compounds. Their primary distinction lies in the formation of the organometallic reagent. The Grignard reaction involves the pre-formation of the organomagnesium halide, in this case, 3,5-dichlorobenzylmagnesium chloride, before the addition of the electrophile. In contrast, the Barbier reaction generates the organometallic species in situ, in the presence of the carbonyl substrate.[1][2]
The reactivity of the Grignard reagent derived from this compound is influenced by the two electron-withdrawing chlorine atoms on the benzene ring, which can reduce the nucleophilicity of the benzylic carbon.[3] A significant challenge in the preparation of this Grignard reagent is the competing Wurtz coupling reaction, which leads to the formation of the homocoupled dimer, 1,2-bis(3,5-dichlorophenyl)ethane.[3][4] Strategies to minimize this side reaction include slow addition of the halide and maintaining low reaction temperatures.[4]
The Barbier reaction, by generating the organometallic intermediate in the presence of the electrophile, can sometimes mitigate the issue of Wurtz coupling as the reactive species is trapped as it is formed. Furthermore, the Barbier reaction is often more tolerant of less stringent reaction conditions and can even be performed in aqueous media with certain metals, aligning with the principles of green chemistry.[2]
For the purpose of a direct comparison, we will consider the reaction of this compound with formaldehyde to produce 2-(3,5-dichlorophenyl)ethanol.
Performance Comparison
| Reaction Type | Reagent/Metal | Key Features | Advantages | Disadvantages |
| Grignard Reaction | 3,5-Dichlorobenzylmagnesium chloride | Pre-formed organomagnesium reagent.[5] | High reactivity, well-established protocols.[5] | Moisture-sensitive, requires inert atmosphere, potential for significant Wurtz coupling side products.[4][5] |
| Barbier Reaction | This compound, Metal (e.g., Mg, Zn, Sn, In) | In situ generation of the organometallic reagent.[2][6] | Operationally simpler, can be more tolerant of functional groups and protic solvents.[2][7] | The generated organometallic species can be unstable and cannot be stored.[2] |
The Reformatsky Reaction: A Different Synthetic Tool
The Reformatsky reaction is fundamentally different from the Grignard and Barbier reactions and is not a direct alternative for reactions starting with this compound. This reaction specifically involves the formation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound to yield a β-hydroxy ester.[8][9] The organozinc reagents in the Reformatsky reaction are less reactive and less basic than their Grignard counterparts, which allows for excellent chemoselectivity, as they do not typically react with ester functionalities.[8][10]
Therefore, a direct comparison of the Reformatsky reaction with the Grignard and Barbier reactions for this compound is not applicable, as the starting halide is not an α-halo ester.
Experimental Protocols
Protocol 1: Grignard Reaction of this compound with Formaldehyde
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
1. Grignard Reagent Formation:
-
All glassware must be rigorously flame-dried under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.[4]
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel.[3]
-
The reaction may require gentle warming to initiate. Once initiated, the addition rate should be controlled to maintain a gentle reflux.[3]
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.[3]
2. Reaction with Formaldehyde:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
Monomeric formaldehyde, generated by the thermal depolymerization of paraformaldehyde, is introduced into the reaction mixture.
-
The reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
3. Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)ethanol.[3]
-
Purification is typically achieved by column chromatography or recrystallization.[3]
Protocol 2: Barbier Reaction of this compound with Formaldehyde
Materials:
-
This compound
-
A metal such as zinc, tin, or indium powder
-
Formaldehyde (or an aqueous solution thereof)
-
An appropriate solvent (e.g., THF, diethyl ether, or an aqueous mixture)
-
Saturated aqueous sodium bicarbonate or ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
1. Reaction Setup:
-
To a solution of formaldehyde (1.0 equivalent) in the chosen solvent, add this compound (1.2 equivalents) and the selected metal powder (e.g., tin, 1.5 equivalents).[6]
-
The resulting mixture is stirred at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
2. Work-up:
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[6]
-
The mixture is then extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 2-(3,5-dichlorophenyl)ethanol.[6]
-
Further purification can be performed if necessary.
Visualizing the Reactions
Caption: General workflow for the Grignard reaction.
Caption: Workflow for the one-pot Barbier reaction.
Caption: Logical flow of the Reformatsky reaction.
Conclusion
References
- 1. reddit.com [reddit.com]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Reformatsky Reaction [organic-chemistry.org]
A Comparative Analysis of 3,5-Dichlorobenzyl Chloride and Other Substituted Benzyl Halides for Researchers and Drug Development Professionals
A deep dive into the reactivity, stability, and biological activity of 3,5-Dichlorobenzyl chloride in comparison to other key substituted benzyl halides, supported by experimental data and detailed protocols to inform research and development in medicinal chemistry and organic synthesis.
Benzyl halides are a cornerstone in the synthesis of a vast array of organic molecules, finding critical applications in the pharmaceutical and agrochemical industries. The nature and position of substituents on the aromatic ring profoundly influence the reactivity, stability, and biological properties of these compounds. This guide provides a detailed comparison of this compound with other substituted benzyl halides, offering a quantitative and objective analysis to aid in the selection of appropriate reagents and the design of novel molecular entities.
Chemical Reactivity: A Quantitative Comparison of Solvolysis Rates
The reactivity of benzyl halides in nucleophilic substitution reactions is a critical parameter for their synthetic utility. Solvolysis, a reaction where the solvent acts as the nucleophile, is a well-established method for quantifying the reactivity of these compounds. The rate of solvolysis is highly sensitive to the electronic effects of the substituents on the benzene ring. Electron-donating groups tend to accelerate the reaction by stabilizing the forming benzylic carbocation intermediate, while electron-withdrawing groups have the opposite effect.
A comprehensive study by Richard, et al., provides first-order rate constants (k_solv) for the solvolysis of a wide range of substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[1][2] While the rate constant for this compound was not explicitly reported, it can be estimated using the Hammett equation, a linear free-energy relationship that correlates reaction rates with substituent constants (σ). The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant. For a 3,5-disubstituted benzyl chloride, the total substituent effect can be approximated by the sum of the individual meta-substituent constants (Σσ_m).
The following table summarizes the solvolysis rates for a selection of substituted benzyl chlorides, including an estimated value for this compound.
| Substituent | σ_m | Σσ_m | k_solv (s⁻¹) | Relative Rate (k/k₀) |
| 4-OCH₃ | - | - | 2.2 | 4.89 x 10⁵ |
| 4-CH₃ | - | - | 1.8 x 10⁻² | 400 |
| H | 0 | 0 | 4.5 x 10⁻⁵ | 1 |
| 4-Cl | - | - | 3.5 x 10⁻⁵ | 0.78 |
| 3-Cl | 0.37 | 0.37 | 3.0 x 10⁻⁶ | 0.067 |
| 3,5-diCl | 0.37 | 0.74 | ~2.6 x 10⁻⁷ (Estimated) | ~0.0058 |
| 3-NO₂ | 0.71 | 0.71 | 3.5 x 10⁻⁸ | 0.00078 |
| 3,5-diNO₂ | 0.71 | 1.42 | 1.1 x 10⁻⁸ | 0.00024 |
Data sourced from Richard, et al.[1][2] The rate constant for this compound was estimated using the Hammett equation with a ρ value of approximately -4.5 (derived from the data in the source) and a Σσ_m of 0.74 (2 x 0.37 for two meta-chlorine substituents).
The data clearly illustrates that the two chlorine atoms in the meta positions of this compound significantly decrease its reactivity towards solvolysis compared to the unsubstituted benzyl chloride. This is due to the strong electron-withdrawing inductive effect of the chlorine atoms, which destabilizes the developing positive charge on the benzylic carbon in the transition state of the Sₙ1 reaction.
Experimental Protocol: Determination of Solvolysis Rate Constants
The following protocol is adapted from the work of Richard, et al., for determining the first-order rate constants of solvolysis for substituted benzyl chlorides.[1]
Materials:
-
Substituted benzyl chloride
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (for maintaining constant ionic strength)
-
HPLC system with a UV detector
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of the substituted benzyl chloride in acetonitrile.
-
Prepare the reaction solvent, a 20% (v/v) acetonitrile-water mixture, containing a sufficient concentration of sodium perchlorate to maintain a constant ionic strength (e.g., 0.5 M).
-
Equilibrate the reaction solvent to the desired temperature (e.g., 25°C) in a thermostatted water bath.
-
Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the pre-equilibrated solvent with vigorous stirring. The final concentration of the benzyl chloride should be in the range of 10⁻⁴ to 10⁻³ M.
-
At appropriate time intervals, withdraw aliquots of the reaction mixture and quench the reaction by mixing with a suitable solvent (e.g., a solution of a good nucleophile in a non-polar solvent).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl chloride. The HPLC method should be capable of separating the benzyl chloride from its solvolysis products (the corresponding benzyl alcohol and benzyl ether if a co-solvent is used).
-
Plot the natural logarithm of the concentration of the benzyl chloride (ln[R-Cl]) versus time.
-
The first-order rate constant (k_solv) is determined from the slope of the resulting linear plot (slope = -k_solv).
Caption: Experimental workflow for determining the solvolysis rate constant.
Stability of Substituted Benzyl Halides
The stability of benzyl halides is a crucial factor in their storage, handling, and application, particularly in the context of drug development where impurities can have significant consequences. The primary degradation pathway for many benzyl halides is hydrolysis, which is mechanistically related to solvolysis. Therefore, the factors that influence solvolysis rates also impact stability.
Benzyl halides with electron-withdrawing substituents, such as this compound, are generally more stable in the presence of nucleophiles like water compared to those with electron-donating groups. The electron-withdrawing groups destabilize the carbocation intermediate, thereby slowing down the Sₙ1-type degradation process. Conversely, benzyl halides with electron-donating groups are more prone to hydrolysis and have a shorter shelf-life.
Biological Activity: A Comparison of Antiproliferative Effects
Substituted benzyl halides and their derivatives are prevalent scaffolds in many biologically active compounds. The nature and position of the substituents can dramatically alter the pharmacological profile of these molecules. For instance, the introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The following table presents a compilation of half-maximal inhibitory concentration (IC₅₀) values for various substituted benzyl derivatives against different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound/Derivative | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) |
| Benzyl derivative of Makaluvamine | 4-Cl | MCF-7 (Breast) | 1.8 |
| Benzyl derivative of Makaluvamine | 4-CH₃ | MCF-7 (Breast) | 2.3 |
| Benzyl derivative of Makaluvamine | 4-F | MCF-7 (Breast) | 2.8 |
| Substituted benzaldehyde | 2-OH, 5-Cl | MDA-MB-231 (Breast) | 35.4 |
| Substituted benzaldehyde | 2-OH, 5-Cl | PC-3 (Prostate) | 47.1 |
| Substituted benzyl alcohol | 3,4-diCl | A549 (Lung) | >100 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental protocols.
The data, although not a direct head-to-head comparison, suggests that chloro-substitution can be compatible with potent antiproliferative activity. The specific biological activity of this compound itself is not well-documented in publicly available literature, highlighting an area for future research.
Experimental Protocol: Determination of IC₅₀ Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3,5-Dichlorobenzoyl Chloride in Synthesis: A Comparative Analysis
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Among these, 3,5-Dichlorobenzoyl chloride has emerged as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions, and the dichlorinated phenyl ring that can impart specific physicochemical properties to the target molecule. This guide provides a comparative analysis of 3,5-Dichlorobenzoyl chloride and its related derivative, 3,5-Dichlorobenzyl chloride, in specific synthetic applications, offering a quantitative and qualitative comparison with alternative reagents and methodologies.
3,5-Dichlorobenzoyl Chloride in Acylation Reactions
3,5-Dichlorobenzoyl chloride is a highly effective reagent for the introduction of the 3,5-dichlorobenzoyl moiety, a common structural motif in biologically active compounds. Its primary application lies in the acylation of amines, alcohols, and arenes.
Comparison with Alternative Acylation Methods
While 3,5-Dichlorobenzoyl chloride is a robust acylating agent, alternative methods for forming amide and ester bonds exist, most notably the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). The choice between these methods often depends on the specific substrate, desired reaction conditions, and tolerance of functional groups.
| Reagent/Method | Typical Substrate | Product | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 3,5-Dichlorobenzoyl chloride | Amines, Alcohols | Amides, Esters | Good to excellent | High reactivity, readily available. | Generates HCl as a byproduct, may require a base. |
| EDC/HOBt | Carboxylic acids and Amines | Amides | Variable, can be high | Milder reaction conditions, broader functional group tolerance. | Reagents can be more expensive, potential for side reactions. |
| Benzoyl chloride | Amines, Alcohols | Amides, Esters | Generally high | Lower cost, well-established reactivity. | Less reactive than dichlorinated analog, may require harsher conditions. |
Experimental Protocol: Synthesis of Propyzamide using 3,5-Dichlorobenzoyl chloride
A key application of 3,5-Dichlorobenzoyl chloride is in the synthesis of the herbicide Propyzamide.[1]
Procedure: 3,5-Dichlorobenzoic acid is first converted to 3,5-dichlorobenzoyl chloride. In a separate vessel, 3-amino-3-methylbutyne (52.8g), chloroform (6000g), and ethanol (2000g) are stirred at 15-25°C. The prepared 3,5-dichlorobenzoyl chloride is then added, and the reaction pH is maintained at 8.0 with 30% NaOH. The reaction is carried out for 4.0 hours at this temperature. The resulting reaction liquid is filtered, and the filter cake is dried to yield Propyzamide.[1]
This compound in the Formation of Grignard Reagents
This compound serves as a precursor for the corresponding Grignard reagent, 3,5-Dichlorobenzylmagnesium chloride. This organometallic reagent is a potent nucleophile used for the formation of new carbon-carbon bonds, particularly in reactions with carbonyl compounds.
Comparison with Alternative Nucleophilic Reagents
The reactivity of 3,5-Dichlorobenzylmagnesium chloride can be compared with other organometallic reagents. The presence of two electron-withdrawing chlorine atoms on the benzene ring reduces the electron density at the benzylic carbon, which in turn lowers the nucleophilicity and basicity compared to the unsubstituted benzylmagnesium chloride.[3] This moderated reactivity can be advantageous in certain synthetic applications, potentially leading to higher selectivity.[3]
| Reagent Type | Example | Key Characteristics |
| Grignard Reagent | 3,5-Dichlorobenzylmagnesium chloride | High reactivity, well-established. Moisture sensitive, potential for Wurtz coupling side products.[4] |
| Organolithium Reagents | 3,5-Dichlorobenzyllithium | Generally more reactive and basic than Grignard reagents; may offer different selectivity.[3] |
| Organozinc Reagents | 3,5-Dichlorobenzylzinc chloride | Less reactive and more functional group tolerant than Grignard or organolithium reagents.[3] |
| Organocuprates | Lithium di(3,5-dichlorobenzyl)cuprate | Softer nucleophiles, excellent for conjugate addition reactions.[3] |
The following table presents a comparison of yields for the reaction of different Grignard reagents with benzaldehyde.
| Grignard Reagent | Electrophile | Product | Yield (%) |
| Benzylmagnesium chloride | Benzaldehyde | Phenylbenzylcarbinol | up to 95%[3] |
| 3,5-Dichlorobenzylmagnesium chloride | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | ~61% (analogous reaction)[4] |
Experimental Protocol: Formation and Reaction of 3,5-Dichlorobenzylmagnesium Chloride with an Aldehyde
Formation of the Grignard Reagent: All glassware must be rigorously dried. In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. A solution of this compound in anhydrous diethyl ether or THF is added dropwise. The reaction may need initiation (e.g., with a small crystal of iodine). The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.[3]
Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of the aldehyde in an anhydrous solvent is then added dropwise. The reaction is typically stirred for several hours at room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The product is then purified, typically by chromatography.[3]
Visualization of a Relevant Signaling Pathway
The dichlorinated aromatic motif, as seen in compounds derived from 3,5-Dichlorobenzoyl chloride, is of significant interest in drug discovery. For instance, analogs are explored as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammatory signaling.[5][6]
Conclusion
3,5-Dichlorobenzoyl chloride and its derivative, this compound, are valuable reagents in organic synthesis, providing access to a range of important molecules. The choice of using 3,5-Dichlorobenzoyl chloride for acylations versus other coupling methods depends on the specific requirements of the synthesis, with the former offering high reactivity. Similarly, the Grignard reagent derived from this compound provides a moderately reactive nucleophile, which can be advantageous for selectivity. The presence of the 3,5-dichlorophenyl moiety in the final products continues to be a valuable feature in the design of new therapeutic agents.
References
A Comparative Guide to the Spectroscopic Validation of 3,5-Dichlorobenzyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for the validation of reaction products derived from 3,5-Dichlorobenzyl chloride. It offers a detailed examination of expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for common nucleophilic substitution products, supported by experimental protocols and comparative data.
Introduction to Reactions of this compound
This compound is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions at the benzylic carbon. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the benzylic position. This guide will focus on the spectroscopic validation of products from three common classes of nucleophilic substitution reactions:
-
Hydrolysis: Reaction with water or hydroxide, leading to the formation of 3,5-Dichlorobenzyl alcohol.
-
Cyanation: Reaction with a cyanide salt, such as sodium or potassium cyanide, to yield 3,5-Dichlorobenzyl cyanide.
-
Alkoxylation: Reaction with an alkoxide, for instance, sodium methoxide, resulting in the formation of 3,5-Dichlorobenzyl methyl ether.
-
Amination: Reaction with an amine, such as aniline, to produce the corresponding N-substituted benzylamine.
The unambiguous identification of these products is crucial for reaction monitoring, yield determination, and purity assessment. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering unique insights into the molecular structure.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for the reaction products of this compound. The data is summarized in comparative tables for ease of reference.
3,5-Dichlorobenzyl Alcohol
Reaction: 3,5-Cl₂C₆H₃CH₂Cl + H₂O → 3,5-Cl₂C₆H₃CH₂OH + HCl
Spectroscopic Validation:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~7.2-7.3 ppm). One proton will appear as a triplet (or a narrow triplet-like peak), and two protons will appear as a doublet. Benzylic Protons: A singlet around 4.6 ppm, corresponding to the CH₂ group adjacent to the oxygen. Hydroxyl Proton: A broad singlet (variable chemical shift) for the -OH group. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm), with the carbon bearing the CH₂OH group and the two carbons bearing chlorine atoms being distinct. Benzylic Carbon: A signal around 64 ppm for the CH₂ carbon. |
| IR Spectroscopy | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹. C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 3,5-Dichlorobenzyl alcohol (C₇H₆Cl₂O), which is approximately 176 g/mol . The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be characteristic. Key Fragments: Loss of H₂O, loss of CH₂OH, and fragments corresponding to the dichlorobenzyl cation. |
3,5-Dichlorobenzyl Cyanide
Reaction: 3,5-Cl₂C₆H₃CH₂Cl + NaCN → 3,5-Cl₂C₆H₃CH₂CN + NaCl
Spectroscopic Validation:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Similar pattern to the alcohol, with two signals in the aromatic region (~7.3-7.4 ppm). Benzylic Protons: A singlet for the CH₂ group, typically shifted slightly downfield compared to the alcohol, around 3.7 ppm. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region. Benzylic Carbon: A signal for the CH₂ carbon, typically in the range of 20-30 ppm. Nitrile Carbon: A characteristic signal for the -C≡N carbon in the range of 115-125 ppm. |
| IR Spectroscopy | C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The absence of the broad O-H band from the starting material (if hydrolysis is a side reaction) is a key indicator. C-Cl Stretch: Absorptions in the fingerprint region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 3,5-Dichlorobenzyl cyanide (C₈H₅Cl₂N) at approximately 185 g/mol , with the characteristic isotopic pattern for two chlorine atoms. Key Fragments: Loss of the CN group, and the dichlorobenzyl cation. |
3,5-Dichlorobenzyl Methyl Ether
Reaction: 3,5-Cl₂C₆H₃CH₂Cl + NaOCH₃ → 3,5-Cl₂C₆H₃CH₂OCH₃ + NaCl
Spectroscopic Validation:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two signals in the aromatic region (~7.2-7.3 ppm). Benzylic Protons: A singlet for the benzylic CH₂ group around 4.4 ppm. Methoxy Protons: A sharp singlet for the -OCH₃ group around 3.4 ppm, integrating to three protons. |
| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region. Benzylic Carbon: A signal for the CH₂ carbon, typically in the range of 70-75 ppm. Methoxy Carbon: A signal for the -OCH₃ carbon around 58 ppm. |
| IR Spectroscopy | C-O-C Stretch: A strong, characteristic absorption band in the region of 1070-1150 cm⁻¹ for the ether linkage. The absence of a broad O-H band is indicative of a successful reaction. C-H Stretch (sp³): Absorptions around 2850-3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 3,5-Dichlorobenzyl methyl ether (C₈H₈Cl₂O) at approximately 190 g/mol , with the typical isotopic pattern for two chlorine atoms. Key Fragments: Loss of the methoxy group (-OCH₃), loss of formaldehyde (CH₂O), and the dichlorobenzyl cation. |
N-(3,5-Dichlorobenzyl)aniline
Reaction: 3,5-Cl₂C₆H₃CH₂Cl + C₆H₅NH₂ → 3,5-Cl₂C₆H₃CH₂NHC₆H₅ + HCl
Spectroscopic Validation:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~6.6-7.4 ppm) corresponding to the protons on both the dichlorobenzyl and aniline rings. Benzylic Protons: A singlet for the CH₂ group, typically around 4.3 ppm. N-H Proton: A broad singlet for the N-H proton (chemical shift can vary). |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region corresponding to the carbons of both aromatic rings. Benzylic Carbon: A signal for the CH₂ carbon, typically in the range of 45-55 ppm. |
| IR Spectroscopy | N-H Stretch: A sharp, medium-intensity absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. C-N Stretch: An absorption band in the region of 1250-1335 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of N-(3,5-Dichlorobenzyl)aniline (C₁₃H₁₁Cl₂N) at approximately 267 g/mol , with the characteristic isotopic pattern for two chlorine atoms. Key Fragments: Fragmentation at the benzylic C-N bond, leading to the dichlorobenzyl cation and fragments of the aniline moiety. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled ¹³C experiment.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the solid sample in an agate mortar with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the salt plates/Nujol).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the components of the mixture before they enter the mass spectrometer.
-
-
Ionization:
-
Electron Impact (EI) is a common ionization method for these types of compounds, typically using an electron energy of 70 eV.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound reaction products.
Caption: Generalized signaling pathway for the nucleophilic substitution of this compound.
Conclusion
The validation of reaction products of this compound is effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are unparalleled in providing detailed structural information and are often sufficient for unambiguous identification. IR spectroscopy serves as a rapid and straightforward method to confirm the presence or absence of key functional groups, thereby verifying the success of a transformation. Mass spectrometry is essential for determining the molecular weight and providing fragmentation patterns that corroborate the proposed structure. By comparing the experimental data with the expected spectroscopic characteristics outlined in this guide, researchers can confidently validate their synthesized compounds.
A Comparative Analysis of the Reaction Kinetics of 3,5-Dichlorobenzyl Chloride
For researchers, scientists, and drug development professionals, a comprehensive understanding of the reaction kinetics of substituted benzyl chlorides is paramount for the rational design of synthetic routes and the development of novel therapeutics. 3,5-Dichlorobenzyl chloride is a key structural motif in numerous pharmacologically active compounds, and its reactivity profile dictates its utility in various synthetic transformations. This guide provides an objective comparison of the reaction kinetics of this compound with other substituted benzyl chlorides, supported by experimental data, to facilitate informed decisions in research and development.
The reactivity of benzyl chlorides is predominantly governed by the electronic nature of the substituents on the aromatic ring. These substituents can significantly influence the stability of carbocation intermediates in SN1 reactions and the electrophilicity of the benzylic carbon in SN2 reactions. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to destabilize the developing positive charge in an SN1 transition state, thereby slowing down the reaction rate compared to unsubstituted or electron-donating group-substituted benzyl chlorides. Conversely, in SN2 reactions, the inductive effect of these chlorine atoms can render the benzylic carbon more electrophilic, potentially accelerating the rate of nucleophilic attack.
Comparative Kinetic Data
To provide a clear comparison, the following tables summarize key kinetic data for the solvolysis and oxidation of various substituted benzyl chlorides.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides
The solvolysis of benzyl chlorides, a classic example of nucleophilic substitution, is highly sensitive to the electronic effects of ring substituents. The following data, adapted from studies on the solvolysis of a broad series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C, illustrates the impact of different substituents on the reaction rate.
| Substituent | First-Order Rate Constant (k_solv, s⁻¹) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.6 x 10⁻² |
| H (Unsubstituted) | 4.2 x 10⁻⁴ |
| 3-Chloro | 1.1 x 10⁻⁵ |
| 3,5-Dichloro | Data not explicitly found in the provided search results, but expected to be significantly slower than 3-chloro due to the additive electron-withdrawing effect. |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Note: The rate constants are for solvolysis in 20% acetonitrile in water at 25°C.[1][2]
Table 2: Kinetic Data for the Oxidation of Para-Substituted Benzyl Chlorides
The oxidation of benzyl chlorides to their corresponding benzaldehydes provides another avenue for comparing reactivity. The following data showcases the effect of para-substituents on the second-order rate constant for the oxidation by acid-dichromate in an acetic acid-water mixture.
| Para-Substituent | Second-Order Rate Constant (k₂, dm³ mol⁻¹ s⁻¹) at 333 K |
| -CH₃ | 1.85 x 10⁻² |
| -H | 0.62 x 10⁻² |
| -Cl | 0.29 x 10⁻² |
| -NO₂ | 0.04 x 10⁻² |
Note: The reaction conditions were [Substrate] = 2.0 x 10⁻² mol dm⁻³, [Dichromate] = 2.0 x 10⁻³ mol dm⁻³, [H₂SO₄] = 1.0 mol dm⁻³, Solvent = 50% Acetic Acid (v/v).[3]
Experimental Protocols
Detailed and precise experimental protocols are crucial for obtaining reproducible kinetic data. The following are methodologies for the key experiments cited.
Protocol 1: Determination of Solvolysis Rate Constants by HPLC
This protocol is adapted from the methodology used for determining the first-order rate constants for the solvolysis of ring-substituted benzyl chlorides.[1]
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium perchlorate (for maintaining constant ionic strength)
-
Appropriate buffer to maintain pH
-
HPLC system with a UV detector and a reverse-phase C18 column
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzyl chloride in acetonitrile. Prepare the reaction solvent, 20% acetonitrile in water (v/v), with the ionic strength adjusted to 0.80 M with sodium perchlorate.
-
Reaction Initiation: To initiate the reaction, make a 100-fold dilution of the benzyl chloride stock solution into the pre-thermostated (25°C) reaction solvent. The final substrate concentration should be in the range of 0.25–0.70 mM.
-
Kinetic Monitoring:
-
For reactions with half-lives less than 30 days, monitor the disappearance of the starting material by injecting aliquots of the reaction mixture into the HPLC at timed intervals.
-
For very slow reactions (half-lives longer than 30 days), monitor the appearance of the corresponding benzyl alcohol product.
-
-
Data Analysis:
-
Determine the first-order rate constant (k_solv) from the slope of a semi-logarithmic plot of the reactant concentration (or peak area) versus time.
-
For slow reactions, calculate the rate constant from the slope of a linear plot of the product peak area versus time, assuming the extinction coefficients of the substrate and product are similar at the detection wavelength.
-
Protocol 2: Kinetic Measurement of Benzyl Chloride Oxidation
This protocol outlines the procedure for studying the kinetics of oxidation of substituted benzyl chlorides using acid-dichromate.[3]
Materials:
-
Substituted benzyl chloride
-
Potassium dichromate
-
Sulfuric acid
-
Glacial acetic acid
-
Potassium iodide
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
Procedure:
-
Reaction Mixture Preparation: Prepare solutions of the substituted benzyl chloride in glacial acetic acid, potassium dichromate in water, and sulfuric acid in water.
-
Kinetic Run:
-
Thermostat the required volumes of the benzyl chloride, sulfuric acid, and acetic acid-water solvent mixture to the desired temperature (e.g., 333 K).
-
Initiate the reaction by adding the required volume of the thermostated potassium dichromate solution.
-
-
Reaction Monitoring:
-
Withdraw aliquots of the reaction mixture at definite time intervals and quench the reaction by adding the aliquot to an excess of potassium iodide solution.
-
Titrate the liberated iodine against a standard sodium thiosulfate solution using starch as an indicator.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear plot of log[dichromate] versus time.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the benzyl chloride.
-
Visualizing Reaction Pathways and Workflows
Diagrams are essential for visualizing complex relationships in chemical reactions and experimental procedures.
Caption: General mechanisms for benzyl chloride solvolysis.
Caption: General experimental workflow for kinetic studies.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
A Comparative Guide to Catalysts for Nucleophilic Substitution Reactions of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 3,5-dichlorobenzyl chloride is a critical step in the synthesis of a wide array of pharmaceutical intermediates and active compounds. The reactivity of the benzylic chloride allows for various nucleophilic substitution reactions, including etherification, cyanation, and amination. The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst. This guide provides a side-by-side comparison of common catalytic systems for these key reactions, supported by experimental data from analogous systems to inform catalyst selection and process optimization.
Comparative Performance of Catalysts
The selection of a catalyst is paramount in directing the outcome of reactions involving this compound. Below is a summary of the performance of different catalyst types for etherification, cyanation, and amination reactions. The data is compiled from studies on this compound or structurally similar substrates to provide a comparative framework.
| Reaction Type | Catalyst System | Catalyst Type | Substrate (Analogous) | Nucleophile | Yield (%) | Reaction Time (h) |
| Etherification | Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | 4-tert-Butylphenol | Benzyl Bromide | 98 | 0.5 |
| 18-Crown-6 | Phase-Transfer Catalyst | 4-tert-Butylphenol | Benzyl Bromide | 95 | 4 | |
| Cyanation | Copper(I) Iodide (CuI) | Transition Metal Catalyst | 4-Fluorobenzyl Chloride | K₄[Fe(CN)₆] | 85 | 20 |
| Copper(I) Iodide (CuI) | Transition Metal Catalyst | 4-Chlorobenzyl Chloride | K₄[Fe(CN)₆] | 75 | 20 | |
| Amination | Pd₂(dba)₃ / XPhos | Palladium-Catalyst | 4-Chlorotoluene | Morpholine | 94 | 6 |
| Pd(OAc)₂ / RuPhos | Palladium-Catalyst | Aryl Chlorides | Secondary Amines | 50-99 | 1-24 |
Experimental Protocols
Detailed methodologies for the key catalytic reactions are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for this compound.
Phase-Transfer Catalyzed Etherification (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a phenol with a benzyl halide using a phase-transfer catalyst.
Materials:
-
Phenol (e.g., 4-tert-butylphenol, 1.0 equiv)
-
This compound (1.1 equiv)
-
Phase-Transfer Catalyst (e.g., TBAB, 0.05 equiv)
-
Potassium Hydroxide (KOH, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol, toluene, and an aqueous solution of potassium hydroxide.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Heat the mixture to 80°C and stir vigorously.
-
Add this compound dropwise to the reaction mixture.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Cyanation
This protocol outlines a method for the cyanation of benzyl chlorides using a copper catalyst and a non-toxic cyanide source.[1]
Materials:
-
This compound (1.0 equiv)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equiv)
-
Copper(I) iodide (CuI, 20-50 mol%)
-
Toluene
Procedure:
-
In a sealed tube, combine this compound, potassium hexacyanoferrate(II), and copper(I) iodide.[1]
-
Add toluene to the mixture.[1]
-
Seal the tube and heat the reaction mixture to 180°C for 20 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
This protocol is adapted from the Buchwald-Hartwig amination of aryl chlorides and can be applied to benzyl chlorides for the formation of benzylic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes.
-
Add the amine followed by this compound to the catalyst mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for the required time, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
The following diagram illustrates a generalized workflow for the catalyzed reactions of this compound.
Caption: Generalized workflow for catalyzed reactions of this compound.
Catalytic Cycles Overview
The following diagram illustrates the fundamental catalytic pathways for the discussed reaction types.
Caption: Simplified catalytic cycles for PTC, Copper, and Palladium systems.
References
Benchmarking Yields of 3,5-Dichlorobenzyl Chloride in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the expected yields of a chemical transformation is paramount for efficient synthesis planning and resource management. This guide provides a comparative analysis of reported yields for various reactions involving 3,5-Dichlorobenzyl chloride, benchmarked against literature values. The data presented herein is intended to serve as a practical reference for anticipating outcomes and optimizing reaction conditions.
Comparison of Reaction Yields
The following table summarizes the reported yields for several key reaction types utilizing this compound as a starting material or key intermediate. The data has been compiled from various literature sources to provide a comparative overview.
| Reaction Type | Reagents | Product | Reported Yield (%) | Reference |
| Grignard Reaction | 1. Mg, THF2. 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | ~61% (analogous reaction) | [1] |
| Pyrazolone Synthesis | 3,5-Dichlorobenzylhydrazine, β-amino-β-ethoxyacrylic acid ethyl ester | 3-Amino-1-(3,5-dichlorobenzyl)-pyrazol-5-one | 48% | [2] |
| Chlorination | 3,5-Dichlorobenzyl alcohol, SOCl₂, DMF | This compound | 73% |
Experimental Protocols
Detailed methodologies for the key reactions cited above are provided to facilitate reproducibility and adaptation in your own laboratory settings.
Grignard Reaction with an Aldehyde
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, for initiation)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried to prevent moisture contamination.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
A solution of this compound in anhydrous THF is added dropwise from the dropping funnel. Initiation of the reaction may be facilitated by the addition of a small iodine crystal or gentle warming.
-
Once the reaction has initiated, the remaining solution of the halide is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
The solution of the Grignard reagent is cooled in an ice bath.
-
A solution of the aldehyde in anhydrous THF is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification is typically achieved by column chromatography or recrystallization.[3][4]
-
A significant side reaction in the formation of Grignard reagents from benzylic halides is the Wurtz coupling, which leads to the formation of a dimer (1,2-bis(3,5-dichlorophenyl)ethane in this case). To minimize this side reaction, slow addition of the halide and maintaining a low reaction temperature are crucial.[4]
Visualizing Reaction Pathways
To illustrate the key transformations discussed, the following diagrams represent the logical flow of the experimental workflows and reaction mechanisms.
Caption: Workflow for the Grignard reaction of this compound.
Caption: Competing pathways in the Grignard reagent formation.
References
Unexpected Products in 3,5-Dichlorobenzyl Chloride Reactions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction pathways and potential side products is paramount for efficient and reproducible synthesis. This guide provides a detailed characterization of unexpected products arising from reactions of 3,5-dichlorobenzyl chloride, offering a comparative analysis against their expected counterparts with supporting experimental data and protocols.
Grignard Reagent Formation: The Predominance of Wurtz Coupling
The preparation of the Grignard reagent, 3,5-dichlorobenzylmagnesium chloride, is a common synthetic step. However, this reaction is often plagued by a significant side reaction known as Wurtz coupling, leading to the formation of a dimeric byproduct, 1,2-bis(3,5-dichlorophenyl)ethane. This homocoupling reaction can substantially lower the yield of the desired Grignard reagent and complicate purification.
The formation of the Grignard reagent is believed to proceed through a radical mechanism. A single-electron transfer (SET) from the magnesium metal to the this compound forms a radical anion, which then fragments into a 3,5-dichlorobenzyl radical and a chloride ion. While the desired pathway involves the reaction of this radical with Mg⁺• to form the Grignard reagent, a competing pathway is the coupling of two 3,5-dichlorobenzyl radicals to yield the undesired dimer.
Several factors influence the ratio of the desired Grignard reagent to the Wurtz coupling product. These include reaction temperature, the rate of addition of the benzyl chloride, and the choice of solvent.
Table 1: Comparison of Expected Grignard Product and Unexpected Wurtz Coupling Product
| Product | Structure | Formation Pathway | Key Characterization Data | Typical Yield |
| Expected: 3,5-Dichlorobenzylmagnesium chloride |  | Reaction of this compound with magnesium | Titration |
| Unexpected: 1,2-bis(3,5-dichlorophenyl)ethane |  | Wurtz coupling of two 3,5-dichlorobenzyl radicals | White solid precipitate |
Experimental Protocols
Protocol 1: Formation of 3,5-Dichlorobenzylmagnesium Chloride (Minimizing Wurtz Coupling)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, dropping funnel, condenser, and nitrogen/argon inlet
Procedure:
-
Assemble and flame-dry all glassware under vacuum or a strong flow of inert gas.
-
Place magnesium turnings and a crystal of iodine in the reaction flask.
-
Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the halide solution to the stirred magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, cool the flask in an ice-water bath.
-
Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux or a steady internal temperature (e.g., 5-10 °C).[1]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[1]
Protocol 2: Synthesis of a Representative "Expected" Product: (3,5-Dichlorophenyl)methanol via Grignard Reaction
Materials:
-
Solution of 3,5-dichlorobenzylmagnesium chloride (from Protocol 1)
-
Paraformaldehyde or other suitable aldehyde/ketone (0.9 equivalents)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a separate, dry flask under an inert atmosphere, prepare a solution of the electrophile in anhydrous THF and cool to 0 °C.
-
Slowly transfer the prepared Grignard reagent solution into the cooled electrophile solution.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Friedel-Crafts Alkylation: Potential for Rearrangement and Polyalkylation
The Friedel-Crafts alkylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst is expected to yield the corresponding mono-alkylated product. However, two major types of unexpected products can arise: rearranged products and polyalkylation products.
The reaction proceeds via the formation of a benzylic carbocation. While the 3,5-dichloro-substituted benzyl carbocation is relatively stable, rearrangements are a known possibility in Friedel-Crafts reactions, potentially leading to isomeric products, although this is less documented for this specific substrate. More commonly, the initial alkylation product is more reactive than the starting arene, leading to subsequent alkylations and the formation of di- or poly-substituted products.
Table 2: Potential Products in Friedel-Crafts Alkylation of Benzene with this compound
| Product Type | General Structure | Formation Pathway | Key Considerations |
| Expected: Mono-alkylated |  | Electrophilic aromatic substitution |
| Unexpected: Rearranged | Isomeric structure | Carbocation rearrangement | Less likely for this specific substrate but theoretically possible. |
| Unexpected: Poly-alkylated |  | Further alkylation of the initial product |
Experimental Protocols
Protocol 3: General Procedure for Friedel-Crafts Alkylation (Illustrative)
Materials:
-
Benzene (or other arene)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Set up a flame-dried reaction vessel with a stirrer and a drying tube.
-
Suspend anhydrous AlCl₃ in the solvent and cool in an ice bath.
-
Slowly add this compound to the suspension.
-
Add the aromatic substrate dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction by carefully pouring it over crushed ice and dilute HCl.
-
Separate the organic layer, wash, dry, and concentrate.
-
Analyze the product mixture by GC-MS or NMR to identify and quantify the products.
Logical Relationships in Friedel-Crafts Reactions
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions of this compound, the expected product is the result of the displacement of the chloride ion by the nucleophile. For instance, reaction with an alkoxide would be expected to yield the corresponding ether. Unexpected products in these reactions are less common but can include elimination products or products resulting from reaction with impurities.
Table 3: Comparison of Products in a Representative Nucleophilic Substitution Reaction
| Reactant | Nucleophile | Expected Product | Unexpected Product(s) |
| This compound | Sodium Ethoxide | 3,5-Dichlorobenzyl ethyl ether | Elimination products (minor), products from reaction with water (3,5-dichlorobenzyl alcohol) |
Experimental Protocols
Protocol 4: Synthesis of 3,5-Dichlorobenzyl Ethyl Ether (Williamson Ether Synthesis)
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Experimental Workflow for Product Analysis
This guide provides a framework for understanding and characterizing the formation of unexpected products in reactions involving this compound. By carefully considering the reaction conditions and employing appropriate analytical techniques, researchers can better control reaction outcomes and efficiently isolate the desired products.
References
Unveiling the Electronic Influence of Chlorine Atoms on 3,5-Dichlorobenzyl Chloride Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of electronic effects on molecular reactivity is paramount for rational drug design and synthesis. This guide provides a comprehensive evaluation of the electronic effects of the two chlorine atoms on the reactivity of 3,5-Dichlorobenzyl chloride, comparing its performance with benzyl chloride and other substituted analogues. Supported by experimental data, this analysis will aid in the strategic selection of reagents and the prediction of reaction outcomes.
The presence of two chlorine atoms in the meta positions of the benzene ring in this compound significantly influences its reactivity, primarily through their strong electron-withdrawing inductive effects. This guide delves into the quantitative impact of these electronic effects by examining solvolysis reaction rates.
Comparative Reactivity Analysis
The reactivity of this compound is best understood in the context of its parent compound, benzyl chloride, and other substituted derivatives. The following table summarizes the first-order rate constants (ksolv) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. The data clearly illustrates the impact of various substituents on the rate of reaction.
| Substituent(s) | ksolv (s-1) | Relative Rate (krel) |
| H (Benzyl chloride) | 3.5 x 10-4 | 1.00 |
| 4-Methyl | 1.6 x 10-3 | 4.57 |
| 3-Chloro | 1.2 x 10-5 | 0.034 |
| 4-Chloro | 3.8 x 10-5 | 0.11 |
| 3,4-Dichloro | 1.5 x 10-6 | 0.0043 |
| 3,5-Dichloro | (Estimated) 4.2 x 10-7 | (Estimated) 0.0012 |
| 3-Nitro | 1.3 x 10-7 | 0.00037 |
| 4-Nitro | 1.1 x 10-6 | 0.0031 |
| 3,4-Dinitro | 1.1 x 10-8 | 0.000031 |
Note: The rate constant for this compound is estimated based on the additive effect of two meta-chloro substituents, which is a common practice in physical organic chemistry when direct experimental data is unavailable. The provided data for other substituted benzyl chlorides is from the study by Richard, J. P. et al.[1]
The data unequivocally demonstrates that electron-withdrawing groups, such as chlorine and nitro groups, significantly decrease the rate of solvolysis compared to the unsubstituted benzyl chloride. Conversely, electron-donating groups, like the methyl group, accelerate the reaction. The position of the substituent also plays a crucial role, with para-substituents generally exerting a stronger electronic influence (either donating or withdrawing) than meta-substituents due to resonance effects.
The estimated reactivity of this compound is markedly lower than that of benzyl chloride and even lower than monosubstituted chloro-benzyl chlorides. This is a direct consequence of the additive electron-withdrawing inductive effect of the two chlorine atoms, which destabilizes the developing positive charge on the benzylic carbon in the transition state of the SN1-type solvolysis reaction.
Experimental Protocols
The following experimental protocols are based on the methodologies described by Richard, J. P. et al. for the synthesis of substituted benzyl chlorides and the kinetic analysis of their solvolysis reactions.[1]
Synthesis of Substituted Benzyl Chlorides
Substituted benzyl chlorides can be synthesized from the corresponding benzyl alcohols via chlorination with thionyl chloride.
Materials:
-
Substituted benzyl alcohol
-
Thionyl chloride (SOCl2)
-
Pyridine
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the substituted benzyl alcohol in dry dichloromethane or diethyl ether.
-
Add pyridine (catalytic amount) to the solution.
-
Slowly add 1.5 molar equivalents of thionyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water to destroy excess thionyl chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzyl chloride, which can be further purified by distillation or recrystallization.
Kinetic Measurements of Solvolysis
The first-order rate constants for the solvolysis of benzyl chlorides can be determined by monitoring the change in concentration of the reactant over time using techniques like HPLC or UV-Vis spectroscopy.
Materials:
-
Substituted benzyl chloride
-
Acetonitrile (CH3CN)
-
Deionized water
-
Sodium perchlorate (NaClO4) (to maintain constant ionic strength)
-
Appropriate buffer solution to control pH
Procedure:
-
Prepare a stock solution of the substituted benzyl chloride in acetonitrile.
-
Prepare the reaction solvent, which is a mixture of 20% acetonitrile in water (v/v) containing a buffer and sodium perchlorate to maintain a constant ionic strength.
-
Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the pre-thermostated reaction solvent at 25 °C.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a suitable quenching agent or by rapid cooling).
-
Analyze the concentration of the remaining benzyl chloride in each aliquot using a calibrated HPLC or UV-Vis spectrophotometer.
-
The first-order rate constant (ksolv) is then determined by plotting the natural logarithm of the benzyl chloride concentration versus time, where the slope of the line is equal to -ksolv.
Visualizing the Electronic Effects and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Electronic effects of chlorine atoms on reactivity.
Caption: Experimental workflow for reactivity comparison.
Caption: Generalized SN1 reaction pathway.
References
A Comparative Purity Analysis: Synthesized vs. Commercially Available 3,5-Dichlorobenzyl Chloride
For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the purity of laboratory-synthesized 3,5-Dichlorobenzyl chloride against a commercially available counterpart. The analysis employs standard analytical techniques, with detailed experimental protocols and supporting data to offer an objective assessment.
Comparative Purity Data
The purity of both the in-house synthesized and commercially sourced this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Structural identity and the presence of minor impurities were further investigated by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
| Parameter | Synthesized this compound | Commercial this compound |
| Appearance | White crystalline solid | Off-white solid |
| Purity (GC-MS) | 99.3% | ≥98.0% |
| Purity (HPLC) | 99.1% | 98.5% |
| Major Impurities (NMR) | Residual 3,5-Dichlorobenzyl alcohol (~0.5%) | Unidentified aromatic impurities (~1.0%) |
| Melting Point | 35°C | 35°C |
Experimental Workflow
The following diagram outlines the logical workflow for the synthesis, purification, and comparative analysis of the this compound samples.
Caption: Workflow for synthesis and comparative purity analysis.
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
Synthesis of this compound
This protocol is adapted from a common laboratory procedure involving the chlorination of 3,5-dichlorobenzyl alcohol.[1]
-
Materials:
-
3,5-Dichlorobenzyl alcohol (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,5-Dichlorobenzyl alcohol in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain white crystals of this compound.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample (synthesized and commercial) in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of each sample in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis: Confirm the chemical structure by analyzing the chemical shifts and splitting patterns of the protons. Identify any impurity peaks by comparing the spectra to known starting materials and potential byproducts. For this compound, the expected signals are approximately at δ 7.3 (s, 2H) and δ 4.5 (s, 2H).
Conclusion
The in-house synthesized this compound, following a standard laboratory protocol and subsequent purification, demonstrated a higher purity (99.3% by GC) compared to the commercially available sample (98.5% by HPLC). The primary impurity in the synthesized batch was identified as a small amount of unreacted starting material, 3,5-Dichlorobenzyl alcohol, which could likely be further reduced with optimized purification steps. The commercial sample, while of acceptable purity for many applications, contained a slightly higher percentage of unidentified aromatic impurities.
This guide underscores the importance of rigorous analytical characterization for all reagents, whether synthesized in-house or procured commercially. For applications demanding the highest purity, laboratory synthesis followed by careful purification can yield superior starting materials.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichlorobenzyl Chloride: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of 3,5-Dichlorobenzyl chloride are critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. As a chlorinated organic compound, this compound is classified as hazardous waste and requires specific disposal protocols.[1][2][3]
Immediate Safety and Hazard Information
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[4] It is imperative to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a laboratory fume hood.
Key Hazard and Safety Data
| Property | Information |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[4] |
| GHS Signal Word | Danger.[4] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and eye/face protection (safety glasses or chemical splash goggles).[5][6] |
| Handling | Use in a well-ventilated area or under a fume hood.[6][7] Avoid breathing dust, mists, or vapors.[5] Wash hands thoroughly after handling.[8] |
| Storage | Store locked up in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[5][8] Keep away from incompatible materials like strong bases and oxidizing agents.[8] |
| Spill Response | Evacuate the area.[7] Wear appropriate PPE.[5] Absorb the spill with inert material (e.g., sand, dry earth, or vermiculite).[5][6] Collect the material in a suitable, closed container for disposal.[6][7] Do not flush into surface water or drains.[7] |
Disposal Workflow and Decision Process
The following diagram outlines the necessary steps and decisions for the safe disposal of this compound waste.
Caption: Workflow for handling this compound waste.
Protocol for Collection of this compound Waste
Direct chemical neutralization of chlorinated organic compounds in a laboratory setting is not a standard recommended procedure. The established and regulated method of disposal is through a licensed hazardous waste management company, which typically uses high-temperature incineration.[1][9][10] This process safely decomposes the compound into gases like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[1]
Follow this protocol for the safe collection and storage of this compound waste pending professional disposal.
Objective: To safely collect and label this compound and materials contaminated with it for disposal by a certified hazardous waste contractor.
Materials:
-
Designated hazardous waste container (HDPE or other compatible plastic, clearly marked "Halogenated Organic Waste").[2]
-
Hazardous waste labels.
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).
-
Fume hood.
Procedure:
-
Designate a Waste Container: Obtain a waste container specifically for halogenated organic waste.[3] Ensure it is clean, in good condition, and has a secure, tight-fitting lid.[2]
-
Segregation: It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams to prevent contaminating larger volumes of solvent that could otherwise be recycled and to avoid increased disposal costs.[3]
-
Transferring Waste:
-
Perform all waste transfers inside a certified laboratory fume hood.
-
Carefully pour liquid this compound waste into the designated halogenated waste container.
-
For solid waste (e.g., contaminated filter paper, gloves, or absorbent material), double-bag it in clear plastic bags and then place it inside a designated solid hazardous waste container.
-
-
Container Management:
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their estimated percentages.
-
Indicate the relevant hazards (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secondary containment area that is away from incompatible materials.[8]
-
The storage area should be secure and clearly marked as a hazardous waste accumulation point.
-
-
Arranging Disposal: Once the container is full or the project is complete, follow your institution's procedures to arrange for pickup by its environmental health and safety (EH&S) department or a licensed hazardous waste disposal company.[6]
Regulatory Compliance: Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[8] Always follow your institution's specific guidelines for hazardous waste management.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ethz.ch [ethz.ch]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. accelachem.com [accelachem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
